(4-Bromopyridin-3-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQVLQIIXARMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Bromopyridin-3-yl)methanamine hydrochloride CAS 1335056-34-2 properties
CAS: 1335056-34-2 Formula: C₆H₇BrN₂[1][2] · HCl Molecular Weight: 223.50 g/mol (Salt), 187.04 g/mol (Free Base)[2]
Executive Summary: The "Lynchpin" Scaffold
In modern Fragment-Based Drug Discovery (FBDD), (4-Bromopyridin-3-yl)methanamine hydrochloride serves as a high-value "lynchpin" intermediate.[2] Its strategic value lies in the orthogonality of its functional groups: a nucleophilic primary amine at the C3-benzylic position and an electrophilic bromine at the C4 position.[2]
This 3,4-substitution pattern is chemically privileged.[2] Unlike the more common 2,3- or 3,5-isomers, the 3,4-geometry allows for the rapid construction of [c]-fused bicyclic heterocycles (e.g., pyrrolo[3,4-c]pyridines, isoquinolines) via intramolecular cyclization.[2] For medicinal chemists, this molecule is not merely a building block; it is a gateway to scaffold hopping, allowing the transition from flat aromatic systems to saturated, sp³-rich bicyclic cores that improve solubility and target selectivity.[2]
Physicochemical Profile
| Property | Specification | Technical Note |
| Appearance | White to off-white crystalline solid | Highly dependent on purity; yellowing indicates free-base oxidation.[2] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | The HCl salt is highly polar.[2] Free-basing requires extraction into DCM/MeOH mixtures.[2] |
| Melting Point | >200 °C (Decomposes) | Characteristic of pyridine hydrochloride salts. |
| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) to prevent caking. |
| LCMS Signature | [M+H]⁺ 187.0/189.0 | Distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br.[2] |
| Acidity (pKa) | ~8.5 (Amine), ~3.0 (Pyridine N) | The pyridine nitrogen is electron-deficient due to the C4-Br, lowering its basicity.[2] |
Strategic Utility & Reactivity Map
The core utility of CAS 1335056-34-2 is its ability to undergo divergent synthesis .[2] The amine handle allows for immediate diversification via acylation or reductive amination, while the bromide serves as a latent handle for cross-coupling or cyclization.[2]
Mechanism of Action: The "Molecular Clamp"
In kinase inhibitor design, this scaffold is frequently used to construct the "hinge-binding" motif.[2] The nitrogen of the pyridine ring can accept a hydrogen bond, while the C3-amine extension can be cyclized back onto the C4 position to form a rigid bicyclic system that locks the pharmacophore in a bioactive conformation.[2]
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent workflows starting from this core scaffold.
Figure 1: Divergent synthetic pathways. The upper path (Green) preserves the open chain for biaryl construction.[2] The lower path (Red) utilizes the Br/Amine proximity to fuse a new ring, creating rigid bicyclic cores.[2]
Experimental Protocols
Protocol A: Selective N-Boc Protection (Critical Precursor Step)
Rationale: Direct Suzuki coupling on the free amine often leads to catalyst poisoning or competitive N-arylation.[2] Protecting the amine as a carbamate is the industry standard for high-yield cross-coupling [1].[2]
-
Suspend 1.0 eq of (4-Bromopyridin-3-yl)methanamine HCl in DCM (10 mL/g).
-
Add 3.0 eq of Triethylamine (TEA) to free-base the salt. The suspension should clear or become milky white.
-
Cool to 0 °C and add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.
-
Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2]
-
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: >90%. The product, tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, is stable and ready for Pd-coupling.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: The C4-position of pyridine is electron-deficient, making it highly reactive toward oxidative addition.[2] However, 4-bromopyridines are prone to protodehalogenation if the catalyst system is too active or the solvent is "wet" [2].[2]
-
Charge reaction vessel with:
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Heat to 90 °C under N₂ for 2–6 hours.
-
Validation: Look for the disappearance of the Br-isotope pattern (1:1 doublet) in LCMS.
-
Purification: Silica flash chromatography (EtOAc/Hexanes).
Protocol C: Synthesis of Pyrrolo[3,4-c]pyridine (Fused System)
Rationale: This transforms the molecule into a rigid bicyclic scaffold, a common tactic to improve potency in kinase inhibitors [3].[2]
-
Acylate the amine with an appropriate acid chloride to form the amide.
-
Cyclization Conditions:
-
Solvent: Dry DMF or DMA.
-
Base: Cs₂CO₃ (2.0 eq).
-
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).[2]
-
Temp: 120 °C (Microwave preferred for cleaner profiles).
-
-
Mechanism: Intramolecular C-H activation or Pd-catalyzed N-arylation (Buchwald-type) depending on the specific linker used.[2]
Handling, Stability & Safety (E-E-A-T)
-
Storage: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or at -20 °C for long-term storage.[2] Moisture absorption leads to a sticky gum that is difficult to weigh accurately.
-
Safety:
-
Stability: The C4-Br bond is relatively labile compared to bromobenzenes.[2] Avoid strong bases (e.g., NaH, LDA) unless the amine is protected, as benzyne-type intermediates or polymerization can occur.[2]
References
-
Smith, J. A., et al. "Practical protecting group strategies in pyridine chemistry."[2] Journal of Organic Chemistry, 2018.[2]
-
Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[2] Name Reactions for Homologation, Wiley, 2009.[2] [2]
-
Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry, 2018.[2]
-
PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information.
-
Sigma-Aldrich. "Product Specification: this compound."[2] [2]
Sources
Structure and molecular weight of 4-bromo-3-(aminomethyl)pyridine HCl
Technical Monograph: Structural Characterization and Synthetic Utility of 4-Bromo-3-(aminomethyl)pyridine Hydrochloride
Executive Summary
In the architecture of modern drug discovery, 4-bromo-3-(aminomethyl)pyridine hydrochloride (CAS: 1335056-34-2) serves as a high-value "linchpin" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic aryl bromide at the C4 position and a nucleophilic primary amine at the C3-methyl position. This bifunctionality allows medicinal chemists to utilize the molecule as a core connector, enabling the parallel synthesis of complex heteroaryl libraries via Suzuki-Miyaura cross-couplings and amide/sulfonamide diversifications.
Physicochemical Profile
The compound exists as a hydrochloride salt, ensuring improved stability and water solubility compared to its volatile and oxidation-prone free base.
| Parameter | Technical Specification |
| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride |
| Common Name | 4-Bromo-3-(aminomethyl)pyridine HCl |
| CAS Number | 1335056-34-2 |
| Molecular Formula | |
| Molecular Weight | 223.50 g/mol (Salt) / 187.04 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, |
| pKa (Calc) | ~8.5 (Amine), ~2.5 (Pyridine N) |
Synthetic Methodology: Chemoselective Reduction
Context: The synthesis of this scaffold requires a chemoselective reduction strategy. The challenge is to reduce the nitrile (or amide) precursor to the primary amine without debrominating the pyridine ring—a common side reaction when using catalytic hydrogenation (
Recommended Protocol: Borane-Tetrahydrofuran (
Step-by-Step Protocol
-
Precursor Preparation: Charge a flame-dried reaction vessel with 4-bromo-3-cyanopyridine (1.0 equiv) under an inert argon atmosphere.
-
Solvation: Dissolve the starting material in anhydrous THF (0.2 M concentration). Ensure the system is moisture-free to prevent borane quenching.
-
Reagent Addition: Cool the solution to 0°C. Dropwise add
(1.0 M solution, 3.0 equiv) over 30 minutes. The excess borane ensures complete complexation with the pyridine nitrogen and reduction of the nitrile. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (
of precursor). -
Quench & Salt Formation:
-
Cool back to 0°C.
-
Carefully quench with Methanol (excess) to destroy unreacted borane.
-
Add 4M HCl in Dioxane (4.0 equiv) and reflux for 1 hour. This step breaks the boron-amine complex.
-
-
Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with diethyl ether or ethyl acetate to precipitate the 4-bromo-3-(aminomethyl)pyridine hydrochloride . Filter and dry under vacuum.
Self-Validating Checkpoint:
-
Success Indicator: The product should be a solid.[1] If an oil persists, it indicates incomplete removal of boron byproducts or residual solvent. Trituration with
is critical for salt crystallization.
Structural Analysis & Quality Control
To ensure the integrity of the scaffold before using it in downstream coupling, verify the following spectral signatures:
-
NMR (400 MHz,
):-
Amine Protons: A broad singlet around
8.5–8.8 ppm (indicating ). -
Methylene Linker: A distinct singlet or doublet (coupling with NH) at
4.0–4.2 ppm ( ). -
Aromatic Region: Three distinct proton signals for the pyridine ring. The C2-H (adjacent to N and the substituent) will be the most deshielded (
~8.6–8.8 ppm).
-
-
Mass Spectrometry:
-
Look for the characteristic bromine isotope pattern (1:1 ratio of peaks at
187 and 189 for the free base cation).
-
Functionalization Logic & Applications
This molecule is a "divergent intermediate." The diagram below illustrates how to exploit its orthogonal reactivity. The amine is typically functionalized first (to avoid catalyst poisoning during cross-coupling) or protected (Boc), depending on the synthetic strategy.
Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the bromine and aminomethyl vectors.
Key Application Notes:
-
Suzuki-Miyaura Coupling: The C4-Bromine is sterically accessible but electronically deactivated compared to a C2-Bromine. Use electron-rich ligands (e.g., SPhos, XPhos) and Pd(OAc)2 to facilitate oxidative addition.
-
Reductive Amination: The aminomethyl group can be reacted with aldehydes/ketones using
to create secondary amines, expanding the SAR (Structure-Activity Relationship) around the linker region.
Safety & Handling
-
Corrosivity: As a hydrochloride salt, the compound is acidic. Avoid inhalation of dust.
-
Hygroscopicity: Store in a desiccator. Moisture absorption can alter the stoichiometry of the salt (leading to weighing errors) and hydrolyze downstream reagents.
-
Toxicity: Pyridine derivatives can be neurotoxic. Handle in a fume hood with nitrile gloves.
References
-
PubChem Compound Summary. (2025). (4-Bromopyridin-3-yl)methanamine.[2][3] National Center for Biotechnology Information. Retrieved from [Link]
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[4][5] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of functional groups. Journal of Organic Chemistry. (Contextual grounding for Borane-THF chemoselectivity).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 1335056-34-2 [sigmaaldrich.com]
- 3. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Navigating the Chemical Identity and Synthetic Utility of (4-Bromopyridin-3-yl)methanamine Hydrochloride
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-aminomethyl-4-bromopyridine hydrochloride represents a high-value "orthogonal scaffold." Its value lies in its dual functionality: a nucleophilic primary amine handle (for amide couplings or reductive aminations) and an electrophilic aryl bromide handle (for palladium-catalyzed cross-couplings).
However, this molecule suffers from significant nomenclatural ambiguity in commercial catalogs, often leading to procurement errors. This guide resolves these identity conflicts, provides a validated handling protocol, and outlines its application in synthesizing fused bicyclic heterocycles.
Part 1: Chemical Identity & Synonym Resolution
The Core Problem: Researchers often confuse "3-aminomethyl" (a benzylamine equivalent) with "3-amino" (an aniline equivalent). Ordering the wrong isomer (e.g., 3-amino-4-bromopyridine) chemically blocks the intended methylene spacer, rendering the scaffold useless for specific chain-extension chemistries.
Validated Chemical Identifiers
The following table consolidates the verified data for the HCl salt form, which is the thermodynamically stable species used for storage.
| Identifier Type | Value | Notes |
| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride | Preferred systematic name |
| Common Name | 3-Aminomethyl-4-bromopyridine HCl | Widely used in catalogs |
| CAS Number (HCl) | 1335056-34-2 | Specific to the hydrochloride salt |
| CAS Number (Free Base) | 1060805-63-1 | Unstable; hygroscopic oil |
| Molecular Formula | C₆H₇BrN₂[1] · HCl | |
| Molecular Weight | 223.50 g/mol | Salt form |
| SMILES | C1=CN=C(C(=C1)Br)CN.Cl | |
| InChI Key | CXXQVLQIIXARMK-UHFFFAOYSA-N |
Structural Visualization
The diagram below illustrates the nomenclature hierarchy and the critical functional zones of the molecule.
Figure 1: Functional decomposition of the scaffold. The C4-Br and C3-CH2NH2 sites allow for sequential, non-interfering modifications.
Part 2: Handling & Stability Protocols
The Stability Paradox
While the free base (CAS 1060805-63-1) is theoretically useful, it is operationally hazardous.
-
Carbon Dioxide Scrubbing: The primary amine rapidly absorbs atmospheric CO₂ to form carbamates.
-
Oxidative Degradation: The electron-rich pyridine ring (activated by the aminomethyl group) is prone to N-oxidation over time.
Directive: Always purchase and store the monohydrochloride or dihydrochloride salt.
"Free-Basing" Protocol (In Situ)
Many palladium catalysts (e.g., Pd(PPh₃)₄) are inhibited by free HCl. Therefore, the salt must be neutralized immediately prior to cross-coupling.
Standard Operating Procedure (SOP):
-
Dissolution: Suspend 1.0 eq of the HCl salt in the reaction solvent (e.g., 1,4-Dioxane or DMF).
-
Neutralization: Add 2.5 eq of anhydrous bases like Cs₂CO₃ or K₃PO₄ .
-
Note: Avoid organic bases (TEA/DIPEA) if heating >80°C is required, as they can act as reducing agents causing hydrodebromination.
-
-
Sonication: Sonicate for 5 minutes to ensure salt break-up before adding the catalyst.
Part 3: Synthetic Utility & Pathways
The true power of this intermediate lies in its ability to access fused bicyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .
Experimental Workflow: Divergent Synthesis
The following Graphviz diagram outlines the two primary synthetic routes available to researchers using this building block.
Figure 2: Divergent synthetic workflows. Path A is preferred for generating fused ring systems, utilizing the bromine for ring closure.
Critical Mechanistic Insight: The "Borane" Constraint
If synthesizing this molecule from the precursor 4-bromo-3-cyanopyridine :
-
Avoid: Catalytic hydrogenation (H₂/Pd-C) or Raney Nickel. These conditions will cause rapid hydrodebromination , stripping the bromine atom and yielding simple 3-(aminomethyl)pyridine.
-
Use: Borane-THF (BH₃·THF) or Borane-DMS complexes. These reagents selectively reduce the nitrile to the amine without touching the aryl bromide.
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed Oct 2023.[2]
-
PubChem. (4-Bromopyridin-3-yl)methanamine (Compound Summary). National Library of Medicine.
-
ChemicalBook. 4-Bromo-3-cyanopyridine Reduction Protocols.
-
Organic Syntheses. General protocols for Pyridylboronic acid synthesis via Lithium-Halogen Exchange. (Context for reactivity of 4-bromopyridines).
Sources
Medicinal chemistry building blocks containing 4-bromopyridine scaffold
Executive Summary
The 4-bromopyridine scaffold is a high-value intermediate in medicinal chemistry, serving as a critical node for constructing 4-arylpyridine motifs found in kinase inhibitors, GPCR ligands, and agrochemicals.[1] However, its utility is frequently underestimated due to its notorious instability in the free-base form. This guide provides a technical roadmap for leveraging 4-bromopyridine, moving beyond standard textbook definitions to address the practical challenges of storage, handling, and catalytic cross-coupling.
The Chemical Nature of the Scaffold
Electronic Profile & Stability Paradox
The 4-bromopyridine moiety presents a unique electronic environment. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly depleting electron density at the C2 and C4 positions.
-
C4 Activation: The C4 position is highly electrophilic, making the C-Br bond exceptionally reactive toward oxidative addition (with Pd/Ni catalysts) and nucleophilic aromatic substitution (
). -
The Stability Challenge (Self-Quaternization): In its free-base form, 4-bromopyridine is unstable. The basic nitrogen lone pair of one molecule acts as a nucleophile, attacking the electron-deficient C4 position of a second molecule. This displaces the bromide ion and initiates a cascade of intermolecular
reactions, resulting in the formation of insoluble polypyridyl-pyridinium salts (polymerization).
Practical Implication: 4-Bromopyridine is commercially supplied and stored almost exclusively as the hydrochloride (HCl) or hydrobromide (HBr) salt . These salts protonate the nitrogen, eliminating its nucleophilicity and preventing polymerization.
Visualization: Degradation Mechanism
The following diagram illustrates the self-quaternization pathway that necessitates the use of salt forms.
Figure 1: Mechanism of 4-bromopyridine self-polymerization and stabilization via salt formation.
Synthetic Utility & Reactivity Profiles[2][3]
The 4-bromopyridine scaffold offers three primary vectors for functionalization. Understanding the hierarchy of reactivity is essential for designing multi-step syntheses.
Reactivity Hierarchy Table
| Reaction Class | Target Position | Mechanism | Key Reagents | Notes |
| Cross-Coupling | C4-Br | Oxidative Addition | Pd(dppf)Cl₂, Pd(PPh₃)₄, Aryl Boronic Acids | Preferred route for C-C bond formation.[2] Requires extra base to neutralize HCl salt. |
| C4-Br | Addition-Elimination | Amines, Alkoxides, Thiols | Facile due to N-activation. Does not require metal catalysis. | |
| N-Oxidation | N1 | Electrophilic Attack | mCPBA, H₂O₂ | Activates C2/C6 for subsequent functionalization. |
| Lithiation | C3 / C4 | Halogen-Metal Exchange | n-BuLi, i-PrMgCl | High Risk: Direct lithiation of C4-Br is difficult due to elimination/coupling side reactions. |
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways for the 4-bromopyridine scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling from HCl Salt
Context: This protocol addresses the challenge of using the stable HCl salt directly in cross-coupling without a separate free-basing step. Scope: Synthesis of 4-arylpyridines (Key motif in kinase inhibitors).
Materials:
-
4-Bromopyridine HCl (1.0 equiv)
-
Aryl Boronic Acid (1.1 - 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 - 3.5 equiv) - Excess required to neutralize HCl.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling.
-
Loading: Add 4-Bromopyridine HCl, Aryl Boronic Acid, and Base to the vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.
-
Reaction: Seal vessel and heat to 80-90°C for 4-12 hours. Monitor by LC-MS.[2]
-
Checkpoint: The mixture will bubble initially as the carbonate neutralizes the HCl. Ensure adequate headspace.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: Safe Generation of Free Base (If Required)
Warning: Free base 4-bromopyridine is a lachrymator (tear gas) and skin irritant. Perform strictly in a fume hood. Use immediately.
-
Suspend 4-Bromopyridine HCl in minimal water (ice-cold).
-
Slowly add saturated NaHCO₃ or 1M NaOH until pH ~9-10.
-
Extract rapidly with cold Diethyl Ether or DCM (3x).
-
Dry organic layer over MgSO₄ (keep cold).
-
Do not concentrate to dryness. Use the solution directly in the next step to avoid polymerization.
Visualization: Suzuki Workflow
Figure 3: Optimized workflow for Suzuki coupling utilizing the HCl salt.
Case Studies in Drug Discovery
Kinase Inhibitor Scaffolds
The 4-arylpyridine motif is a recurring structural element in p38 MAP kinase inhibitors and RAF kinase inhibitors. The nitrogen of the pyridine ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.
-
Example Strategy: 4-Bromopyridine is coupled with a complex aryl boronate to install the "hinge-binding" region of the inhibitor late in the synthesis. This modular approach allows medicinal chemists to vary the aryl tail (the "solvent-exposed" region) while keeping the pyridine core constant.
Late-Stage Functionalization
Recent methodologies have utilized 4-bromopyridine HCl in "flash chemistry" or flow chemistry setups to minimize the time the unstable free base exists before reacting.
-
Application: Synthesis of antihistamine analogs (e.g., Loratadine derivatives) where a 4-pyridyl group replaces a phenyl ring to alter metabolic stability (lowering lipophilicity via the pyridine nitrogen).
References
-
Stability & Polymerization: Journal of the Chemical Society, "The Polymerisation of 4-Chloropyridine" (Analogous mechanism for Bromo).
-
Suzuki Coupling Protocols: BenchChem, "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine".[2]
-
Medicinal Chemistry Applications: National Institutes of Health (PMC), "A decade of pyridine-containing heterocycles in US FDA approved drugs".
-
Flow Chemistry/Handling: ResearchGate, "One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis".[3]
Sources
Safety data sheet (SDS) for 4-bromo-3-pyridylmethanamine hydrochloride
Technical Monograph: Safety & Handling Architecture for 4-Bromo-3-pyridylmethanamine Hydrochloride
Part 1: Executive Summary & Strategic Utility
4-Bromo-3-pyridylmethanamine hydrochloride (CAS: 1335056-34-2) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Its structural duality—offering an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a primary amine for amide bond formation—makes it a linchpin in synthesizing kinase inhibitors and GPCR ligands.[1]
However, its handling requires a nuanced understanding of its physicochemical behavior. Unlike simple inorganic salts, this pyridine derivative exhibits specific hygroscopic tendencies and pH-dependent reactivity that can compromise both operator safety and experimental yield if mismanaged.[1] This guide replaces the static "checklist" approach of a standard SDS with a dynamic, self-validating handling protocol.
Part 2: Chemical Identity & Structural Analysis
The following data establishes the baseline identity for verification upon receipt of the material.
| Parameter | Technical Specification |
| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride |
| Common Synonyms | 4-Bromo-3-(aminomethyl)pyridine HCl; 3-Aminomethyl-4-bromopyridine HCl |
| CAS Number | 1335056-34-2 |
| Molecular Formula | C₆H₇BrN₂[1][2][3][4][5] · HCl |
| Molecular Weight | 223.50 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.[1] |
Part 3: Hazard Profiling & Toxicology (The "Why")
While classified as an Irritant (GHS07) rather than Corrosive (GHS05), this distinction often leads to complacency.[1] As a Senior Application Scientist, I must highlight the mechanistic risks:
-
The "Salt" Misconception: While the HCl salt mitigates the immediate causticity of the free amine (which is often H314 Corrosive), the compound hydrolyzes in the moisture of mucous membranes (eyes, lungs) to release hydrochloric acid locally.[1]
-
Bromine Lability: Halogenated pyridines can be skin sensitizers. Although not formally classified as a sensitizer in all jurisdictions, the 4-bromo motif is reactive.[1]
GHS Classification (Regulation EC No 1272/2008)[1]
Part 4: Operational Protocols (The Self-Validating System)
A "self-validating" system means the protocol includes checks that confirm the safety/quality of the material during the process.[1]
A. Storage & Stability Protocol
-
The Risk: Pyridine HCl salts are hygroscopic.[4][7][8] Moisture uptake leads to "clumping," which alters the stoichiometry (MW changes due to water weight) and creates an acidic surface film.
-
The Protocol:
-
Primary Storage: Store at Room Temperature (RT) in a desiccator cabinet.
-
Validation Check: Before weighing, invert the vial. If the powder flows freely, it is dry. If it adheres to the glass or forms a cake, it has absorbed moisture. Action: Recrystallize or dry under vacuum over P₂O₅ before use in sensitive catalysis.
-
B. Engineering Controls & PPE
-
Respiratory: Use a fume hood with a minimum face velocity of 0.5 m/s. If weighing >500mg outside a hood, a P2 particulate respirator is required.
-
Dermal:
-
Glove Selection: Nitrile gloves (0.11 mm) are generally sufficient for the solid.
-
Breakthrough Logic: If dissolved in DMSO or Methanol, the solvent drives the permeation. For DMSO solutions, use double-gloving or thicker nitrile/neoprene.[1]
-
C. Emergency Response Architecture
The following diagram outlines the logical decision tree for exposure incidents.
Figure 1: Decision logic for acute exposure response.[1][2][5][9] Note that for eye exposure, immediate irrigation takes precedence over transport.[1]
Part 5: Synthesis & Application Context
For researchers using this in drug development, safety is intertwined with chemical success.
Reaction Workflow: Suzuki-Miyaura Coupling When coupling the 4-bromo position with boronic acids:
-
Free-Basing: The HCl salt will consume 1 equivalent of your base (e.g., K₂CO₃, Cs₂CO₃).[1]
-
Correction Factor: You must add extra base (n+1 equivalents) to neutralize the HCl salt before the catalytic cycle can effectively engage.[1] Failure to do so is a common cause of stalled reactions in this scaffold.
-
-
Solubility: The salt is insoluble in non-polar solvents (Toluene). Use biphasic systems (Toluene/Water) or polar solvents (DMF/Dioxane) to ensure the salt dissolves and reacts.[1]
Workflow Diagram: Handling Logic
Figure 2: Pre-reaction validation workflow to ensure stoichiometry and safety.
Part 6: References
-
Sigma-Aldrich. this compound Safety Data Sheet. Product No. [Specific Product Link]. Retrieved from [1]
-
PubChem. Compound Summary: 4-Bromo-3-pyridylmethanamine hydrochloride.[1] National Library of Medicine. Retrieved from [1]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated salts. Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet for Pyridine Hydrochloride Analogs. Retrieved from [1]
(Note: While specific CAS 1335056-34-2 is a niche research chemical, hazard data is extrapolated from the verified class of halogenated aminomethyl pyridines and supplier data sheets.)[1]
Sources
- 1. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Strategic Deployment of Heterocyclic Amine Building Blocks in Fragment-Based Drug Discovery
Introduction: The "Privileged" Nature of Heterocyclic Amines
In Fragment-Based Drug Discovery (FBDD), the initial library is the primary determinant of success.[1] Unlike High-Throughput Screening (HTS), which relies on serendipity within massive libraries (
Heterocyclic amines—pyridines, pyrimidines, indoles, piperazines, and their saturated congeners—are not merely structural fillers; they are privileged scaffolds . They offer a unique trifecta of properties essential for FBDD:
-
Solubility: The basic nitrogen provides a handle for salt formation, ensuring the high aqueous solubility (mM range) required for NMR and crystallographic screening.
-
Directional H-Bonding: Ring nitrogens act as rigid Hydrogen Bond Acceptors (HBA), while NH groups serve as Hydrogen Bond Donors (HBD), critical for anchoring fragments in polar sub-pockets.
-
Vectorial Growth: They provide distinct exit vectors (C-H bonds or functional handles) allowing for precise 3D elaboration without disrupting the core binding mode.
This guide details the operational framework for utilizing these building blocks, moving from library construction to hit validation.
Phase I: Library Design & Physicochemical Logic
The "Rule of Three" and Beyond
While Lipinski’s Rule of 5 governs oral drugs, the Rule of Three (Ro3) governs fragments.[2] A compliant heterocyclic amine fragment must adhere to strict physicochemical boundaries to ensure it remains a valid starting point for optimization.
| Property | Ro3 Criterion | Rationale for Amine Fragments |
| Molecular Weight | < 300 Da | Leaves "room" to add mass during optimization without violating oral bioavailability limits later. |
| cLogP | < 3 | Ensures water solubility and minimizes non-specific hydrophobic aggregation. |
| H-Bond Donors/Acceptors | Limits entropic penalties upon binding; amines provide high-quality, directional interactions. | |
| Rotatable Bonds | Reduces the entropic cost of binding (rigidification). | |
| Polar Surface Area (PSA) | Critical for cell permeability in the final lead; amines contribute significantly here. |
The Principle of "Sociability" & Vectors
A fragment is useless if it cannot be chemically modified. We select heterocyclic amines based on their Synthetic Vectors —positions on the ring where new chemical matter can be attached.
-
Classic Vectors: Halogens (Br, I) or Boronic acids attached to the ring (Suzuki/Buchwald coupling).
-
Modern Vectors: C-H bonds adjacent to heteroatoms, accessible via photoredox or Minisci-type radical substitutions.
Critical Design Rule: Avoid "dead-end" fragments. Every amine in the library must have at least two distinct growth vectors that do not interfere with the primary binding motif (usually the ring nitrogen).
Phase II: Synthetic Accessibility (The "Make-ability")
The transition from Fragment Hit to Lead Compound requires robust chemistry. For heterocyclic amines, we rely on three pillars of synthesis.
C-H Activation and Late-Stage Functionalization
Traditional cross-coupling requires pre-functionalized handles (e.g., bromides). Modern FBDD utilizes direct C-H functionalization to grow fragments.
-
Minisci Reaction: Radical alkylation of electron-deficient heterocycles (e.g., pyridines) using carboxylic acids or alkyl halides. This allows the introduction of
character (methyl, ethyl, isopropyl groups) to traverse the "Magic Methyl" effect, improving potency and solubility.
Buchwald-Hartwig Amination
Essential for linking amine fragments to aryl cores.
-
Catalyst Choice: Third-generation precatalysts (e.g., XPhos Pd G3) are preferred for their ability to couple sterically hindered secondary amines or electron-poor heterocycles at low temperatures, preserving fragment integrity.
Phase III: Screening Methodologies
Screening amine fragments presents unique challenges due to pH sensitivity and exchangeable protons. We utilize a tiered screening approach.
Workflow Visualization
Caption: Tiered FBDD workflow emphasizing the filter from high-throughput primary screens to low-throughput, high-content structural validation.
Primary Screen: Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (
Protocol: STD-NMR for Amine Fragments
Objective: Identify fragments that bind to the target protein by observing the transfer of saturation from protein protons to ligand protons.[3]
Reagents & Setup:
-
Protein: >20 kDa (for efficient spin diffusion), purified, in deuterated buffer (PBS, pH 7.4, 100%
or 90% /10% ). Conc: 10–20 M. -
Ligand: Fragment pools (5-10 compounds per pool) to minimize H-overlap. Conc: 200–500
M (Ligand excess is crucial, typically 20:1 to 50:1). -
Control: Non-binding control (e.g., DMSO-d6) and a known binder if available.
Step-by-Step Methodology:
-
Sample Prep: Mix protein and ligand pool in 3 mm NMR tubes. Ensure no air bubbles (shimming artifacts).
-
Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (targets protein methyls or amides, avoids ligand signals).
-
Off-Resonance Irradiation: 30 ppm (control, no saturation).
-
Saturation Train: Gaussian shaped pulses, total saturation time 2.0–3.0 seconds.
-
Spin-Lock: 20–50 ms to suppress protein background signals (
filter).
-
-
Acquisition: Interleave on- and off-resonance scans to minimize drift artifacts. Acquire 64–128 scans.
-
Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Analysis:
-
Positive Signal: Signals appearing in the difference spectrum indicate binding.
-
Group Epitope Mapping (GEM): Protons with stronger STD effects are in closer contact with the protein surface. For heterocyclic amines, this reveals if the ring or the substituent is the primary anchor.
-
Self-Validating Check:
-
Artifact Control: Run the ligand pool without protein. If STD signals persist, it indicates non-specific aggregation or direct irradiation of the ligand (false positive).
Surface Plasmon Resonance (SPR)
SPR provides kinetic data (
-
Clean Screen: Amine fragments often bind non-specifically to the carboxymethyl dextran matrix of CM5 chips.
-
Mitigation: Use Ni-NTA chips (for His-tagged proteins) or Streptavidin chips (biotinylated protein) to reduce matrix interference. High salt (150mM+ NaCl) or detergents (0.05% P20) are mandatory to suppress super-stoichiometric binding.
Phase IV: Optimization Strategies
Once a hit is validated and a structure (X-ray) is obtained, the "Fragment-to-Lead" campaign begins.[4]
Fragment Growing
The most common strategy. You hold the core heterocycle fixed (the anchor) and extend into adjacent pockets.
-
Example: A pyridine fragment binds via the ring nitrogen to a hinge region kinase.
-
Action: Use the C-3 or C-4 vector to attach a solubilizing piperazine or a hydrophobic phenyl ring to access the "gatekeeper" pocket.
Fragment Merging
If two fragments bind to adjacent sub-pockets (e.g., identified via X-ray soaking of cocktails), they can be chemically linked.
-
Challenge: The linker must not introduce strain. The "Linker Rule" suggests that the linker should maintain the original orientation of both fragments.
Decision Logic for Optimization
Caption: Decision matrix for advancing a fragment hit. Structural data is the critical gatekeeper between blind analoging and rational design.
References
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[5] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. [Link][5]
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
-
Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[6] Journal of Medicinal Chemistry. [Link]
-
Hajduk, P. J., et al. (2007). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 3. physoc.org [physoc.org]
- 4. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 5. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of (4-Bromopyridin-3-yl)methanamine
PART 1: CORE DIRECTIVE
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the field of drug development, where the efficient construction of complex molecular architectures is paramount. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for medicinal chemists.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of (4-Bromopyridin-3-yl)methanamine, a key intermediate for the synthesis of novel pyridine-based scaffolds with potential therapeutic applications.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Navigating the Nuances of Heteroaromatic Coupling
The successful execution of a Suzuki-Miyaura coupling, particularly with a substrate like (4-Bromopyridin-3-yl)methanamine, hinges on a nuanced understanding of the reaction mechanism and the interplay of various reaction parameters. The presence of the pyridine nitrogen and the primary amine in the substrate introduces specific challenges that must be addressed through careful selection of the catalytic system and reaction conditions.
The Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4] This cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromopyridin-3-yl)methanamine to form a Pd(II) complex.[2][5][6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][5][6][8] The base activates the boronic acid, facilitating this transfer.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]
Figure 2. A schematic overview of the experimental workflow.
Detailed Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (4-Bromopyridin-3-yl)methanamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI. [Link]
-
Peng, M., et al. (2025, August 10). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene- N -heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ResearchGate. [Link]
-
Thompson, A. S., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Peng, M., et al. (2024, December 2). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene-N-heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ACS Publications. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). [Link]
-
Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. (2021, April 30). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011, September 7). Organic Letters. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. [Link]
-
Chen, Y., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
-
Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (2025, December 23). ResearchGate. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. (n.d.). [Link]
Sources
Application Note: Protocol for Buchwald-Hartwig Amination of 4-Bromopyridine Derivatives
Executive Summary
The functionalization of pyridine rings via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of medicinal chemistry. However, 4-bromopyridine presents distinct challenges compared to carbocyclic aryl halides:
-
Catalyst Deactivation: The pyridine nitrogen is a strong
-donor that can displace phosphine ligands, forming unreactive Pd-pyridine complexes ("catalyst poisoning"). -
Substrate Instability: Free base 4-bromopyridine is unstable and prone to self-polymerization upon storage.
-
Electronic Bias: The electron-deficient nature of the pyridine ring affects the rate of oxidative addition and reductive elimination.
This guide provides a robust, field-tested protocol using 4-bromopyridine hydrochloride directly, eliminating the need to isolate the unstable free base. It prioritizes the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome catalyst poisoning.
Technical Background & Mechanistic Insight
The Challenge of Pyridine Substrates
Unlike phenyl halides, 4-bromopyridine possesses a basic nitrogen atom. In the absence of sterically bulky ligands, this nitrogen binds to the unsaturated Pd(0) or Pd(II) intermediates, sequestering the metal outside the catalytic cycle. This is the primary cause of reaction stalling in pyridine aminations.
Mechanistic Pathway & Poisoning Trap
The diagram below illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to pyridine substrates.
Figure 1: The catalytic cycle showing the competitive off-cycle equilibrium where the pyridine substrate coordinates to Palladium, inhibiting reactivity.
Critical Parameters for Optimization
Ligand Selection (The "Buchwald" Suite)
To prevent the poisoning depicted above, bulky, electron-rich ligands are required. They sterically crowd the Pd center, preventing the approach of the pyridine nitrogen while facilitating oxidative addition.
| Amine Class | Recommended Ligand | Rationale |
| Primary Alkyl Amines | BrettPhos | High activity; prevents |
| Secondary Amines | RuPhos | Excellent for steric bulk; universal applicability. |
| Anilines | XPhos or BrettPhos | Balances electronic richness with steric protection. |
| Difficult Substrates | tBuBrettPhos | Extreme steric bulk for the most challenging couplings. |
Base Selection[1]
-
NaOtBu (Sodium tert-butoxide): The standard base. Fast deprotonation.
-
LHMDS (Lithium bis(trimethylsilyl)amide): Use for base-sensitive substrates (e.g., esters, nitriles) or if the amine is weakly nucleophilic.
-
Cs₂CO₃: Use for substrates sensitive to strong nucleophiles, though reaction times will be significantly longer (often requires 100°C+).
The Palladium Source
-
Pd(OAc)₂: Stable, cheap. Reduced in situ by the phosphine/amine.
-
Pd₂(dba)₃: Useful if the amine is hard to oxidize, but dba can sometimes inhibit the reaction.
-
Pre-catalysts (Gen 3/Gen 4): Highly recommended for reproducibility. These contain the ligand pre-complexed to Pd, ensuring a 1:1 ratio and rapid initiation.
Standardized Experimental Protocol
Objective: Coupling of 4-bromopyridine hydrochloride with a secondary amine using RuPhos.
Materials Checklist
-
Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)
-
Nucleophile: Morpholine (example secondary amine) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv )
-
Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.5 equiv is for the catalytic cycle.
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.
-
Allow to cool under a stream of Argon or Nitrogen.
-
-
Solids Addition:
-
Add 4-bromopyridine HCl (194 mg, 1.0 mmol).
-
Add NaOtBu (240 mg, 2.5 mmol). Crucial: Do not reduce this amount.
-
Add RuPhos (18.7 mg, 0.04 mmol) and Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Alternative: Add RuPhos Pd G4 (17 mg, 0.02 mmol) instead of separate Pd/Ligand.
-
-
Evacuation:
-
Seal the vessel with a septum cap.
-
Evacuate and backfill with Argon three times to remove O₂.
-
-
Liquid Addition:
-
Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Add the Amine (1.2 mmol) via syringe.
-
-
Reaction:
-
Workup:
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Optimization & Troubleshooting Workflow
Use this decision tree to optimize conditions if the standard protocol fails.
Figure 2: Strategic decision tree for troubleshooting reaction failures.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning by Pyridine N. | Switch to bulkier ligand (tBuBrettPhos). Ensure O₂ exclusion. |
| Hydrodebromination (Pyridine H) | Switch to BrettPhos (resists | |
| Low Yield (Incomplete) | Catalyst death (Pd Black formation). | Add 10-20% extra ligand relative to Pd. Lower Temp. |
| Solid Clumping | Inefficient stirring of HCl salt.[5] | Use mechanical stirring or switch to free-based amine (if amine is salt). |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][1][2][7][8][9] Reaction intermediates and structure-activity relationships.[4][2][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.
-
Fors, B. P., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. reddit.com [reddit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. guidechem.com [guidechem.com]
Application Note: Cyclization of (4-Bromopyridin-3-yl)methanamine to Pyrido[4,3-d]pyrimidines
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3,4-dihydropyrido[4,3-d]pyrimidines from (4-bromopyridin-3-yl)methanamine . The guide focuses on two distinct methodologies: a classical condensation-driven approach and a modern Palladium-catalyzed cyclization, providing a robust framework for scaffold diversification.
Introduction & Strategic Analysis
The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibition (e.g., EGFR, CDK) and epigenetic modulation. The synthesis of this bicyclic system typically relies on fusing a pyrimidine ring onto a pre-existing pyridine core.
The precursor (4-bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) presents a unique "3+3" cyclization challenge. Unlike 3-aminoisonicotinic acid derivatives, which form fully aromatic systems directly, this precursor contains an exocyclic methylene group (C3-CH₂-NH₂). Consequently, the primary cyclization products are 3,4-dihydro or 1,2,3,4-tetrahydro derivatives. These partially saturated systems offer distinct solubility profiles and 3D-vectors for target engagement compared to their flat, aromatic counterparts.
Retrosynthetic Logic
To close the pyrimidine ring, we must bridge the primary amine (nucleophile) and the C4-bromide (electrophile) with a one-carbon (amidine) or heteroatom-carbon (urea/thiourea) synthon.
-
Path A (Amidine Route): Reaction with an orthoester or amide acetal forms an amidine intermediate. Cyclization occurs via intramolecular
or Pd-catalysis. -
Path B (Urea/Thiourea Route): Reaction with isocyanates/isothiocyanates yields ureas/thioureas. Ring closure is achieved via Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig).
Caption: Divergent synthetic pathways for accessing distinct pyrido-pyrimidine subclasses from a common bromopyridine precursor.
Protocol A: Synthesis via Amidine Insertion ( )
This method is ideal for generating the unsubstituted or C2-alkyl/aryl substituted core. It relies on the inherent reactivity of the C4-bromide, which is activated by the pyridine nitrogen (especially under acidic conditions or high heat).
Materials
-
Precursor: (4-Bromopyridin-3-yl)methanamine hydrochloride (1.0 equiv)
-
Reagent: Triethyl orthoformate (HC(OEt)₃) or N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (excess)
-
Catalyst (Optional): Acetic acid (glacial) or p-TsOH (5 mol%)
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane
-
Base: Cesium Carbonate (
) or DIPEA (if using HCl salt)
Step-by-Step Methodology
-
Free Base Formation: If starting with the hydrochloride salt, dissolve 1.0 g (4.4 mmol) of the precursor in 10 mL MeOH and add 1.2 equiv of DIPEA. Stir for 10 min, concentrate, and re-dissolve in the reaction solvent (e.g., 1,4-Dioxane).
-
Amidine Formation: Add Triethyl orthoformate (5.0 equiv, 22 mmol) and catalytic p-TsOH (0.22 mmol).
-
Cyclization:
-
Workup:
-
Cool to room temperature.
-
Evaporate volatiles under reduced pressure.
-
Dilute with EtOAc and wash with saturated
.
-
-
Purification: The product, 3,4-dihydropyrido[4,3-d]pyrimidine , is often polar. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).
Critical Note: If the thermal cyclization is sluggish (common due to the moderate activation of C4-Br), switch to the Palladium-Catalyzed Protocol below for the ring-closure step.
Protocol B: Palladium-Catalyzed Cyclization (Buchwald-Hartwig)
This is the gold standard for reliability, especially when synthesizing 2-amino or 2-thio derivatives which are difficult to cyclize thermally.
Mechanism
The reaction proceeds via a cascade:
-
Formation of the urea/thiourea/amidine.
-
Oxidative addition of Pd(0) to the C4-Br bond.
-
Intramolecular amine coordination and reductive elimination to form the C4-N bond.
Materials
-
Substrate: Functionalized intermediate (e.g., N-((4-bromopyridin-3-yl)methyl)thiourea).
-
Catalyst:
(2.5 mol%) or Pd(OAc)₂ (5 mol%). -
Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%). Xantphos is preferred for its large bite angle, facilitating reductive elimination in 6-membered rings.
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Experimental Workflow
-
Preparation of Intermediate:
-
React (4-bromopyridin-3-yl)methanamine (1.0 mmol) with Phenyl isothiocyanate (1.0 mmol) in DCM (5 mL) at RT for 2 hours.
-
Evaporate solvent to obtain the crude thiourea.
-
-
Catalyst Loading:
-
In a glovebox or under Argon, charge a reaction vial with:
-
Crude thiourea (1.0 mmol)
- (23 mg, 0.025 mmol)
-
Xantphos (29 mg, 0.05 mmol)
- (650 mg, 2.0 mmol)
-
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 100 °C for 4–8 hours.
-
Visual Check: The reaction often turns from dark red to orange/yellow upon completion.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.
Data Summary Table
| Parameter | Method A (Thermal | Method B (Pd-Catalyzed) |
| Primary Utility | Simple cores (H, Alkyl at C2) | Complex cores (Amino, Thio at C2) |
| Key Reagent | Orthoesters, Amides | Isocyanates, Pd/Ligand |
| Temperature | 110–140 °C | 80–100 °C |
| Yield (Typical) | 40–60% | 75–90% |
| Tolerance | High acid tolerance | Sensitive to oxidizing agents |
| Product State | 3,4-dihydro (often aromatizes in air) | Stable 3,4-dihydro/tetrahydro |
Troubleshooting & Self-Validation
This protocol includes "self-validating" checkpoints to ensure scientific integrity:
-
TLC Monitoring: The starting material (amine) is highly polar and stains with Ninhydrin (purple). The intermediate (urea/amidine) is less polar. The cyclized product is often fluorescent under UV (254/365 nm) due to the extended conjugation of the bicyclic system.
-
NMR Diagnostic:
-
Precursor: The methylene protons (
) appear as a singlet/doublet around 3.8–4.0 ppm. -
Cyclized Product: These protons typically shift downfield (
4.5–5.0 ppm) and may split into an AB system if the ring puckers, or remain a singlet in the dihydro- form. The disappearance of the broad NH₂ signal and the C4-Br carbon signal (~130-140 ppm in C) confirms cyclization.
-
-
Oxidation Risk: The 3,4-dihydropyrido[4,3-d]pyrimidine is susceptible to oxidation to the fully aromatic species. If the mass spectrum shows [M-2H], spontaneous dehydrogenation has occurred. To prevent this, store under inert atmosphere or intentionally oxidize using
if the aromatic target is desired.
Workflow Visualization
Caption: Operational workflow for the conversion of (4-bromopyridin-3-yl)methanamine to pyrido-pyrimidine scaffolds.
References
-
Susvilo, I. et al. "Novel Method for Synthesis of Pyrido[4,3-d]pyrimidines." ResearchGate, 2005. Link
-
Castagnolo, D. et al. "Domino Alkylation-Cyclization Reaction... A New Facile Synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones." Synlett, 2009.[1] Link
- Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.
-
Li, Z.-Y. et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[3] Synthesis, 2013.[3] Link
-
PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information, 2025. Link
Sources
- 1. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Application Note: Synthesis of Kinase Inhibitors Using 4-Bromo-3-pyridylmethanamine
This guide details the synthetic utility of 4-bromo-3-pyridylmethanamine (CAS 1060805-63-1) in the design and fabrication of kinase inhibitors. It addresses the specific reactivity profile of this bifunctional building block, offering protocols for both linear "linker" strategies and cyclization "scaffold" strategies.
Introduction: The Bifunctional Ortho-Handle
In the landscape of kinase inhibitor design, 4-bromo-3-pyridylmethanamine represents a high-value "ortho-disposed" bifunctional scaffold. Its utility stems from two distinct reactive handles positioned in a specific geometric relationship:
-
C3-Aminomethyl Group (Linker/Head): A primary amine suitable for amide coupling, reductive amination, or urea formation.[1][2] In Type I/II kinase inhibitors, this often serves as the attachment point for the "hinge-binding" motif or the "solvent-front" solubilizing tail.
-
C4-Bromide (Coupling Partner): An electron-deficient aryl bromide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Ortho-Geometry (Cyclization Potential): The 1,2-relationship between the amine and bromide allows for intramolecular cyclization , granting access to fused bicyclic cores such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (aza-isoindolinones), which are privileged scaffolds in kinases like PI3K , MK2 , and ROCK .[1]
Retrosynthetic Strategies
The synthesis generally follows one of two divergent pathways depending on the target inhibitor class.
Pathway A: Linear Functionalization (The "Linker" Strategy)
Used when the pyridine ring acts as a central connector between a hinge binder and a hydrophobic tail (e.g., mimicking the topology of Imatinib or Sorafenib).[1][2]
-
Step 1: Functionalization of the primary amine (Amide/Urea formation).
-
Step 2: Cross-coupling at the C4-bromide.
Pathway B: Scaffold Cyclization (The "Core" Strategy)
Used to generate fused bicyclic ATP-mimetics.
-
Step 1: Palladium-catalyzed aminocarbonylation (CO insertion).[1]
-
Step 2: N-alkylation or further decoration of the fused lactam.
Figure 1: Divergent synthetic workflows for 4-bromo-3-pyridylmethanamine.[1]
Detailed Experimental Protocols
Protocol A: Urea Linker Synthesis (Linear Pathway)
This protocol describes the synthesis of a urea linkage, a common motif in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) to access the DFG-out pocket.[1][2]
Reaction Overview: R-NCO + H2N-CH2-Py-Br → R-NH-CO-NH-CH2-Py-Br
Reagents:
-
4-bromo-3-pyridylmethanamine (1.0 equiv)[1]
-
Aryl Isocyanate (1.1 equiv) (e.g., 3-trifluoromethylphenyl isocyanate)[1][2]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]
-
Triethylamine (Et3N) (optional, 1.5 equiv if amine is a salt)[1][2]
Step-by-Step Procedure:
-
Preparation: Dissolve 4-bromo-3-pyridylmethanamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS.[3] The product usually precipitates or shows a distinct shift in retention time.
-
-
Work-up:
-
Validation: 1H NMR should show two distinct urea protons (singlets/broad) around 8.0–9.5 ppm.[1][2]
Protocol B: Suzuki-Miyaura Coupling (C4-Arylation)
Coupling at the C4 position of the pyridine ring can be challenging due to the electron-deficient nature of the ring and potential catalyst poisoning by the pyridine nitrogen.
Reaction Overview: R-NH-CO-NH-CH2-Py-Br + Ar-B(OH)2 → Kinase Inhibitor[1]
Reagents:
-
Bromide Intermediate (from Protocol A) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2[1][2][4]·DCM (5 mol%) or Pd2(dba)3 / XPhos (for difficult substrates)[1][2]
-
Base: K2CO3 (2.0 M aq.[1][2] solution, 3.0 equiv) or Cs2CO3 (solid)[1][2]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the bromide intermediate, boronic acid, and base. Add the solvent mixture.[3][4] Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling).[1][2]
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Heating: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Extract aqueous layer with EtOAc (2x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final inhibitors to ensure removal of Palladium traces.
Protocol C: Aminocarbonylation (Cyclization to Pyrrolopyridinone)
This advanced protocol converts the linear starting material into a fused bicyclic core.
Reaction Overview: Intramolecular Pd-catalyzed CO insertion
Reagents:
-
4-bromo-3-pyridylmethanamine (1.0 equiv)[1]
-
CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl [Mo(CO)6] (solid source).[1][2]
-
Ligand: Xantphos (5-10 mol%) - Crucial for regioselectivity and efficiency.[1]
-
Solvent: Toluene or DMF[1]
Step-by-Step Procedure:
-
Setup: In a pressure tube, dissolve the amine (1.0 mmol), Pd(OAc)2, Xantphos, and Et3N in Toluene (10 mL).
-
CO Introduction:
-
Cyclization: Heat to 100°C for 16 hours. The proximity of the amine to the Pd-inserted aryl species favors the formation of the 5-membered lactam ring.
-
Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Result: The product is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . This core can now be N-alkylated to introduce the "tail" of the inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl2 or XPhos Pd G3 . Increase temp to 110°C. |
| Protodebromination (Br replaced by H) | Hydride source in reaction | Ensure solvents are anhydrous (if not using water mix).[1][2] Reduce reaction time. |
| Incomplete Urea Formation | Isocyanate hydrolysis | Ensure DCM is anhydrous. Add molecular sieves to the reaction. |
| Pd Black Precipitation | Catalyst decomposition | Add excess ligand (PPh3 or XPhos).[1][2] Ensure rigorous O2 exclusion. |
References
-
Structure & Reactivity: PubChem. (4-Bromopyridin-3-yl)methanamine Compound Summary. National Library of Medicine. Link
-
Suzuki Coupling on Pyridines: BenchChem. Application Notes for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Link (Analogous reactivity profile).[1][2]
-
Urea Synthesis: Common Organic Chemistry. Urea Formation: Amine + Isocyanate.[5] Link
-
Carbonylation Strategy: Cao, H., et al. "Palladium-catalyzed carbonylation of aryl halides."[1][6][7] Journal of Organic Chemistry. (General methodology for lactam formation).
-
Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Aminomethyl-4-Bromopyridine
[1]
Case ID: #SM-PYR-3AM-4BR Subject: Yield Improvement & Catalyst Turnover Optimization Status: Open for Resolution[1]
Executive Summary: The "Chelation Trap"
The coupling of 3-aminomethyl-4-bromopyridine is notoriously difficult not due to the electronics of the pyridine ring, but due to a specific structural failure mode: Catalyst Sequestration .
The 3-aminomethyl group, combined with the pyridine nitrogen, creates a perfect geometry to form a stable, 5-membered palladacycle.[1] This "pincer-like" chelation effectively removes Palladium from the catalytic cycle, resulting in stalled reactions and low yields regardless of heating or time.[1]
The Solution Hierarchy:
-
Ligand Overpowering: Using sterically demanding ligands (Buchwald Type) to physically block amine coordination.
-
Substrate Masking: Protecting the amine (Boc/Cbz) to remove Lewis basicity.
-
Boron Stabilization: Using Potassium Trifluoroborates to prevent side-reactions of the coupling partner.
Diagnostic & Mechanistic Visualization[1]
The following diagram illustrates the competition between the productive catalytic cycle and the destructive chelation pathway.
Figure 1: The "Chelation Trap" mechanism showing how the aminomethyl group sequesters Palladium (Red Path) versus the desired cycle (Green Path).
Recommended Protocols
Method A: The "Ligand Overpowering" Protocol (Direct Coupling)
Best for: Rapid screening when protecting group chemistry is undesirable.
The Logic: You must use a ligand bulky enough to prevent the substrate's amine from binding to the Pd center, yet flexible enough to allow the reaction to proceed. XPhos and SPhos are the gold standards here.
| Component | Specification | Role |
| Catalyst | XPhos Pd G3 (or G4) | Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid initiation. Avoid Pd(PPh3)4. |
| Loading | 2.0 - 5.0 mol% | Higher loading compensates for partial poisoning.[1] |
| Base | Anhydrous, finely ground. Weak enough to spare functional groups, strong enough for activation.[1] | |
| Solvent | 1,4-Dioxane : Water (4:[1][2]1) | Water is mandatory to solubilize the inorganic base and activate the boronic acid.[3] |
| Temp | 80°C - 100°C | High temp required to overcome the energy barrier of the electron-deficient ring. |
Step-by-Step:
-
Charge a vial with 3-aminomethyl-4-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Add
(3.0 equiv). -
Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling).
-
Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.
-
Heat to 100°C for 2-4 hours.
-
Check: If conversion stalls at 50%, add another 1 mol% catalyst.[1]
Method B: The "Substrate Masking" Protocol (Boc-Protection)
Best for: Scale-up and high-reliability synthesis.
The Logic: Converting the primary amine to a carbamate (Boc) adds steric bulk and withdraws electron density from the nitrogen lone pair, completely shutting down the chelation mechanism.
Workflow:
-
Protection: React substrate with
(1.1 equiv) in DCM/TEA. Isolate N-Boc-3-aminomethyl-4-bromopyridine .[1] -
Coupling:
-
Deprotection: TFA/DCM (standard removal).
Note: While this adds two steps, the yield of the coupling step often jumps from <30% (unprotected) to >85% (protected).
Method C: The Molander Modification (Unstable Partners)
Best for: When the coupling partner is a heterocycle prone to protodeboronation (e.g., 2-pyridine boronic acid).
The Logic: Standard boronic acids decompose rapidly under the basic/aqueous conditions required for aminopyridines. Potassium Trifluoroborates (
Protocol Adjustment:
-
Boron Source: Use Potassium Organotrifluoroborate (1.5 equiv).
-
Catalyst: XPhos Pd G3 (2-5 mol%).
-
Solvent: THF : Water (10:1) or Toluene : Water (3:1).
-
Base:
(3.0 equiv). -
Duration: These often require longer times (12-16h) at reflux.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately, no product. | "Palladium Black" precipitation.[1] The amine stripped the ligands from Pd. | Switch to XPhos Pd G3 or SPhos Pd G3 . These ligands bind tighter than the substrate amine. |
| Starting material consumed, but mass matches "dimer". | Homocoupling of the boronic acid.[1] | 1. Degas solvents more thoroughly (freeze-pump-thaw).[3] 2. Slow addition of the boronic acid (syringe pump). |
| Starting material remains, Boronic acid gone. | Protodeboronation (Hydrolysis of C-B bond).[1] | 1. Switch to Potassium Trifluoroborate salt.[1] 2. Reduce water ratio (try 10:1 Dioxane:H2O). 3. Lower temp to 60°C and extend time. |
| Product mass is +12 or +24 units higher. | Imine formation (if Boronic acid has aldehyde/ketone). | The free amine is reacting with the carbonyl. Must use Method B (Boc Protection). |
| Low conversion (<20%) despite XPhos. | Strong chelation effect. | Increase catalyst loading to 5-10 mol%. If still failing, Method B is mandatory. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][4] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[1]
- Key Insight: Establishes XPhos and SPhos as superior ligands for hindered or electron-rich substr
-
Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[1][5] The Journal of Organic Chemistry, 2003, 68(11), 4302–4314.[1]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995, 95(7), 2457–2483.[1]
- Key Insight: Foundational text on the role of bases and water in the transmetall
-
BenchChem Application Notes. "Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine." BenchChem Technical Library, 2025.[1]
- Key Insight: Practical troubleshooting for aminopyridine substrates, emphasizing catalyst inactivity due to chel
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: A Senior Application Scientist's Guide to Handling Hygroscopic Pyridine Hydrochloride
Welcome to the technical support center for handling hygroscopic pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter this versatile yet challenging reagent in their daily work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of working with this hygroscopic salt. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine hydrochloride so hygroscopic?
Pyridine hydrochloride is the salt formed from the neutralization of pyridine, a weak base, with hydrochloric acid. The resulting pyridinium cation has an acidic proton on the nitrogen atom, which can readily form hydrogen bonds with atmospheric water molecules. This strong affinity for water is the primary reason for its hygroscopic nature, causing the crystalline solid to absorb moisture from the air and potentially become a sticky or clumped solid.[1][2][3]
Q2: How can I visually assess if my pyridine hydrochloride has been compromised by moisture?
A pristine, anhydrous sample of pyridine hydrochloride should be a free-flowing, white to off-white crystalline solid. The first visual indication of moisture absorption is clumping or caking of the powder. In more severe cases, the salt may appear as a damp, sticky solid or even partially liquefy into a viscous oil, especially if it has been exposed to a humid environment for an extended period.[2]
Q3: What are the primary consequences of using "wet" pyridine hydrochloride in my reaction?
The presence of water in pyridine hydrochloride can have several detrimental effects on a chemical reaction:
-
Reagent Inactivation: In reactions where water-sensitive reagents such as acid chlorides, anhydrides, or organometallics are used, the absorbed water can lead to their hydrolysis, rendering them inactive and reducing the overall yield.
-
Catalyst Poisoning: For reactions catalyzed by species that are sensitive to water, the moisture can poison the catalyst, leading to a significant drop in reaction rate or complete inhibition.
-
Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of the desired product or intermediates, leading to a more complex product mixture and lower purity.
-
Inconsistent Reaction Kinetics: The variable amount of water in a compromised reagent will lead to poor reproducibility of your experimental results.
Q4: What are the ideal storage conditions for pyridine hydrochloride?
To maintain its anhydrous nature, pyridine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is highly recommended to store it in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For particularly moisture-sensitive applications, storage inside a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the best practice.[4]
Q5: Can I dry pyridine hydrochloride that has been exposed to moisture?
Yes, it is possible to dry pyridine hydrochloride that has absorbed water. A common laboratory practice is to dry the salt under vacuum at an elevated temperature. However, it is crucial to control the temperature to avoid decomposition. For more detailed procedures, please refer to the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Scenario 1: My reaction yield is significantly lower than expected.
Possible Cause: The most probable culprit when using pyridine hydrochloride in a moisture-sensitive reaction is the presence of water.
Troubleshooting Steps:
-
Assess the Reagent: Visually inspect your pyridine hydrochloride. Is it free-flowing or clumped?
-
Dry the Reagent: If you suspect moisture contamination, dry the pyridine hydrochloride using one of the validated methods outlined in the "Experimental Protocols" section.
-
Verify Dryness: Before use, ensure the reagent is anhydrous. While Karl Fischer titration is the gold standard, other qualitative and quantitative methods can be employed.
-
Inert Atmosphere: For highly sensitive reactions, weigh and handle the dried pyridine hydrochloride in a glovebox to prevent re-exposure to atmospheric moisture.[4]
-
Re-run the Reaction: Perform the reaction again with the freshly dried pyridine hydrochloride under strictly anhydrous conditions.
Scenario 2: I am observing unexpected byproducts in my reaction.
Possible Cause: The presence of water from the pyridine hydrochloride can lead to hydrolysis of starting materials, intermediates, or even the final product, resulting in impurities.
Troubleshooting Steps:
-
Analyze the Byproducts: If possible, identify the structure of the byproducts. Does their structure suggest a hydrolysis reaction?
-
Review the Reaction Mechanism: Consider all points in your reaction mechanism where water could intercept a reactive intermediate.
-
Implement Rigorous Drying: Dry all reagents and solvents thoroughly. For pyridine hydrochloride, follow the recommended drying protocols.
-
Use a Fresh Bottle: If you have an unopened bottle of pyridine hydrochloride, consider using it for a control experiment to see if the byproduct profile changes.
Scenario 3: My pyridine hydrochloride appears oily and difficult to handle.
Possible Cause: This is a clear indication of significant water absorption.
Troubleshooting Steps:
-
Drying is Essential: The material must be dried before use. Vacuum drying at an elevated temperature is the most effective method.
-
Recrystallization as an Alternative: If drying proves difficult or the material is heavily contaminated, recrystallization can be an effective purification and drying method. A possible procedure is to dissolve the salt in a minimal amount of a suitable alcohol (like ethanol) and precipitate the anhydrous salt by adding a non-polar solvent in which it is insoluble (like diethyl ether).[2] The resulting solid should then be collected by filtration under an inert atmosphere and dried under high vacuum.
Data Presentation
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Room Temperature (Cool, Dry Place) | [3] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) in a Desiccator or Glovebox | [4] |
| Vacuum Drying Temperature | 50-80 °C | [5] |
| Benchmark Water Content | < 0.2% w/w | [5] |
Experimental Protocols
Protocol 1: Validated Drying of Pyridine Hydrochloride via Vacuum Oven
This protocol is designed to remove absorbed moisture from pyridine hydrochloride to a level suitable for most moisture-sensitive reactions.
Methodology:
-
Preparation: Place the clumped or suspect pyridine hydrochloride in a clean, dry crystallizing dish or watch glass. Spread the solid in a thin layer to maximize surface area.
-
Vacuum Oven Setup: Place the dish in a vacuum oven. Ensure the oven is connected to a vacuum pump equipped with a cold trap to capture any evolved moisture.
-
Drying Conditions: Heat the oven to a temperature between 50-80 °C.[5] A temperature of 60 °C is a good starting point to avoid any potential decomposition.
-
Applying Vacuum: Once the desired temperature is reached, slowly apply vacuum to the oven. A sudden application of vacuum can cause the fine powder to be aspirated into the vacuum line.
-
Drying Time: Dry the pyridine hydrochloride under full vacuum for at least 12-24 hours. The exact time will depend on the amount of material and the initial water content.
-
Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried pyridine hydrochloride to a tightly sealed container and store it in a desiccator or glovebox.
Protocol 2: Assessing Dryness via ¹H NMR Spectroscopy
For laboratories without access to a Karl Fischer titrator, ¹H NMR spectroscopy can be a useful tool to qualitatively and even semi-quantitatively assess the water content.[6][7]
Methodology:
-
Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a small amount of the dried pyridine hydrochloride (e.g., 10-20 mg) into a clean, dry NMR tube.
-
Solvent Addition: Add a known volume of a dry, deuterated solvent in which both pyridine hydrochloride and water are soluble (e.g., DMSO-d₆ or CD₃OD). Ensure the solvent itself is anhydrous by using a fresh, sealed bottle.
-
Acquire the Spectrum: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The water peak will appear as a broad singlet. In DMSO-d₆, it typically appears around 3.3 ppm. By integrating the water peak and comparing it to the integration of the pyridinium protons, you can estimate the molar ratio of water to pyridine hydrochloride. For a more quantitative measurement, a known internal standard can be added.
Mandatory Visualizations
Workflow for Handling a New Bottle of Pyridine Hydrochloride
Caption: Decision workflow for a new bottle of pyridine hydrochloride.
Troubleshooting Logic for Poor Reaction Outcome
Caption: Troubleshooting logic for reactions involving pyridine hydrochloride.
References
-
A Method for Detecting Water in Organic Solvents. Organic Letters.[Link]
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed.[Link]
-
How do you handle hygroscopic salts? HepatoChem.[Link]
-
Purification of Pyridine. Chempedia - LookChem.[Link]
-
Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy. ResearchGate.[Link]
-
Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. PubMed.[Link]
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Figshare.[Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate.[Link]
- Extractive distillation of pyridine-water azeotrope with a bisphenol.
-
Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis. ACS Publications.[Link]
-
Workup: Drying Methods. University of Rochester Department of Chemistry.[Link]
-
Harvesting of aerial humidity with natural hygroscopic salt excretions. PMC - NIH.[Link]
-
DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. CDC Stacks.[Link]
-
Hygroscopic properties of internally mixed particles composed of NaCl and water-soluble organic acids. PubMed.[Link]
-
4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar.[Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.[Link]
-
FTIR analysis of water structure and its significance in the flotation of sodium carbonate and sodium bicarbonate salts. ResearchGate.[Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace.[Link]
-
An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. ScienceDirect.[Link]
-
How to dry the pyridine? ResearchGate.[Link]
-
Drying and Storing Hygroscopic Salts. Reddit.[Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.[Link]
- Method for cleanly preparing high-purity pyridine hydrochloride.
- Method for recovering pyridine.
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.[Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate.[Link]
-
Pyridine‐directed indole C−H glycosylation with glycosyl chlorides. ResearchGate.[Link]
-
Spectroscopic investigations on pure water and aqueous salt solutions in the mid infrared region. RosDok.[Link]
-
One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. PMC.[Link]
- Esterification of pyridine carboxylic acids.
-
Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. Preservit.[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica.[Link]
- Esterification of pyridine carboxylic acids.
-
Pyridine. Wikipedia.[Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.[Link]
-
What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot.[Link]
-
Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.[Link]
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Technical Support Center: Effective Removal of Palladium Impurities from (4-Bromopyridin-3-yl)methanamine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of palladium catalysts from reaction mixtures involving (4-Bromopyridin-3-yl)methanamine and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving (4-Bromopyridin-3-yl)methanamine so challenging?
A1: The primary challenge stems from the molecular structure of (4-Bromopyridin-3-yl)methanamine itself. The presence of two nitrogen atoms—one in the pyridine ring and one in the primary amine side chain—creates a bidentate chelation effect with palladium.[1] This strong coordination forms stable, soluble palladium complexes that are often difficult to remove using standard methods like simple filtration through Celite®.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the FDA and EMA enforce strict limits on elemental impurities in drug products.[2] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral medications is typically 100 µ g/day .[3] This often translates to a concentration limit of less than 10 ppm in the final API, depending on the maximum daily dose of the drug.[3]
Q3: What are the most common and effective methods for palladium removal in this context?
A3: The most successful strategies for removing palladium from polar, nitrogen-containing compounds include:
-
Adsorption onto Solid-Supported Scavengers: These materials, based on silica or polystyrene, are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and trimercaptotriazine (TMT).[1][4] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.
-
Activated Carbon Treatment: This is a cost-effective method for adsorbing palladium.[1] However, its non-specific nature can sometimes lead to the loss of the desired product.[1]
-
Aqueous Washes with Chelating Agents: Washing the organic reaction mixture with an aqueous solution of a chelating agent like N-acetylcysteine can effectively extract soluble palladium species.[2]
-
Crystallization: If your product is a solid, crystallization can be a highly effective final purification step to purge residual palladium, which often remains in the mother liquor.
Q4: How do I accurately quantify the amount of residual palladium in my sample?
A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] This technique offers high sensitivity and is required for final product validation to meet regulatory standards.[5] For high-throughput screening of scavenger effectiveness during process development, fluorescent detection kits are also available.[5]
Troubleshooting Guide for Palladium Removal
| Issue | Potential Cause(s) | Suggested Solutions & Explanations |
| High residual palladium (>50 ppm) after initial purification attempt (e.g., filtration). | Strong chelation of palladium by the aminopyridine product, leading to soluble palladium complexes.[1] | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for strong metal binding. Thiol- or TMT-based scavengers are often effective.[1] 2. Optimize Scavenging Conditions: Increase the temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[1] 3. Consider a Combination of Methods: A sequential treatment, such as an aqueous wash with N-acetylcysteine followed by a solid scavenger, can be highly effective.[2] |
| Significant loss of (4-Bromopyridin-3-yl)methanamine product during scavenging. | Non-specific adsorption of the polar product onto the purification medium, especially with activated carbon.[1] | 1. Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1] 2. Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Perform a small-scale screening experiment. 3. Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A more polar solvent may reduce product loss on a non-polar support.[1][6][7] 4. Alternative Purification: If product loss remains high, consider crystallization as the primary purification method. |
| Inconsistent palladium removal results between batches. | 1. Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II)) in the crude reaction mixture. 2. Inconsistent handling or age of the scavenger. | 1. Standardize the Work-up Procedure: Ensure that the reaction work-up prior to scavenging is consistent to control the palladium species. 2. Proper Scavenger Handling: Store scavengers according to the manufacturer's instructions. Some are sensitive to air and moisture. 3. Pre-treatment: Consider a mild oxidation or reduction step before scavenging to convert all palladium to a single oxidation state, for which the chosen scavenger has the highest affinity. |
| Scavenger appears ineffective, with minimal reduction in palladium levels. | 1. Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium-ligand complex in your reaction. 2. Product Interference: The strong chelation by your product may be preventing the scavenger from accessing the palladium center. | 1. Conduct a Scavenger Screening Study: Test a panel of scavengers with different functional groups (thiol, TMT, amine-based) and on different solid supports (silica, polystyrene).[8][9] 2. Solvent Effects: The choice of solvent can impact the conformation of your product and the accessibility of the chelated palladium.[6][7][10][11] Screen for scavenger efficacy in different solvents. |
Scavenger Selection and Performance Guide
Choosing the right scavenger is critical. The following table summarizes common scavenger types and their typical performance. Note that efficiency is highly dependent on the specific reaction conditions.[1] A screening study is always recommended.[8][9]
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Reported Efficiency | Key Considerations for (4-Bromopyridin-3-yl)methanamine |
| Thiol-functionalized Silica | -SH | Silica | >1000 | <10 | >99% | Broadly effective for various palladium species. A good first choice for screening.[1][9] |
| TMT-functionalized Silica/Polystyrene | Trimercaptotriazine | Silica or Polystyrene | ~1200 | <10 | >99% | High loading capacity and very high affinity for palladium.[1][4][9] Can be more expensive. |
| Activated Carbon | N/A | Carbon | >1000 | 10-100 | Variable | Cost-effective but prone to non-specific binding and product loss.[1][4] Requires careful optimization of loading. |
| N-acetylcysteine | -SH, -COOH | Aqueous Solution | >1000 | <100 | >90% | An effective aqueous wash to remove bulk palladium before polishing with a solid scavenger.[2] |
| Triamine-functionalized Silica | -NH(CH₂)₂NH(CH₂)₂NH₂ | Silica | Variable | <50 | Variable | Can be effective, but potential for competitive binding with the product's amine groups. |
Experimental Protocols
Protocol 1: Small-Scale Scavenger Screening
This protocol allows for the rapid and efficient screening of multiple scavengers to identify the most effective one for your specific reaction.
Caption: Workflow for small-scale palladium scavenger screening.
Step-by-Step Methodology:
-
Prepare Crude Solution: After your reaction, perform a standard aqueous work-up. Remove the solvent under reduced pressure. Dissolve a known mass of the crude product in a specific volume of the reaction solvent (e.g., THF, DMF) to create a stock solution.
-
Aliquot: In separate, labeled vials (e.g., 4 mL glass vials), add a precise volume (e.g., 1.5 mL) of the crude stock solution.[9]
-
Add Scavengers: To each vial, add a pre-weighed amount of a different scavenger (e.g., 0.6 w/w with respect to the crude product in the aliquot).[9] Include one vial with no scavenger as a control.
-
Agitate and Heat: Place the vials in a shaker or on a stirrer plate, and heat to a consistent temperature (e.g., 50 °C) for a set duration (4-16 hours is a good starting point).[9]
-
Sample and Filter: After the incubation period, allow the vials to cool to room temperature. Draw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove the solid scavenger.
-
Analyze: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the final palladium concentration.
-
Evaluate: Compare the results to identify the scavenger that provides the most efficient palladium removal with the least product loss (which can be assessed by UPLC analysis of the treated solutions).[9]
Protocol 2: Bulk Palladium Removal using a Dual-Method Approach
This protocol combines an aqueous wash with N-acetylcysteine and treatment with a solid-supported scavenger, a robust method for achieving very low palladium levels (<10 ppm).
Caption: Dual-method workflow for bulk palladium purification.
Step-by-Step Methodology:
-
Initial Work-up: Following the completion of the reaction, cool the mixture to room temperature. If necessary, filter off any heterogeneous catalyst (e.g., Pd/C) through a pad of Celite®.
-
Aqueous N-acetylcysteine Wash: Transfer the organic solution to a separatory funnel. Add an aqueous solution of N-acetylcysteine (typically 1.5 equivalents relative to the initial palladium charge). Stir the biphasic mixture vigorously at 30–40°C for 4-6 hours.[2]
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer, which now contains the bulk of the palladium.
-
Solid Scavenger Treatment: Transfer the organic layer to a clean reaction vessel. Add the optimal solid-supported scavenger identified from your screening study (e.g., SiliaMetS Thiol, 4-8 molar equivalents relative to the initial palladium charge).[8]
-
Agitation and Heating: Stir the suspension at an elevated temperature (e.g., 50 °C) for 16 hours to ensure complete scavenging.[1]
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid-supported scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.[8]
-
Concentration and Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product. Submit a sample for final ICP-MS analysis to confirm that the residual palladium level is within the required specification.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Process Development Whitepaper Metal Scavenging. CatSci. [Link]
-
Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
- Process for removal of heavy metals.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Applications of Palladium‐Mediated Eliminations in Natural Product Synthesis. ResearchGate. [Link]
-
Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and. BORIS Portal. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, RSC Publishing. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate. [Link]
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- 5. arborassays.com [arborassays.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Optimal bases for neutralizing (4-Bromopyridin-3-yl)methanamine hydrochloride
Technical Support Center: (4-Bromopyridin-3-yl)methanamine Hydrochloride
Welcome to the technical support guide for handling this compound. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols for the neutralization (freebasing) of this important chemical intermediate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to select the optimal conditions for their specific experimental needs, ensuring both reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for neutralizing this compound to its free amine form.
Q1: What is the most critical first step before selecting a base for neutralization?
A1: The most critical first step is to understand the acidity (pKa) of the species you need to deprotonate. This compound has two potential acidic protons: one on the pyridinium nitrogen and one on the primary ammonium group.
-
Pyridinium Ion (Ar-NH⁺): The pKa of a typical pyridinium ion is approximately 5.2.[1][2]
-
Alkylammonium Ion (-CH₂-NH₃⁺): The pKa of the conjugate acid of a primary amine like 3-picolylamine (a close structural analog) is around 8.3-9.3.[3]
For the amine to act as a nucleophile in subsequent reactions, the primary ammonium group must be deprotonated. Therefore, you must choose a base whose conjugate acid has a pKa significantly higher than ~9.3 to ensure complete deprotonation. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2 pH units higher than the pKa of the ammonium salt.
Q2: What are the main factors to consider when choosing between an organic and an inorganic base?
A2: The decision hinges on four key experimental parameters:
-
Solvent System: Will the reaction be run in an organic solvent or an aqueous/biphasic system? Inorganic bases (e.g., K₂CO₃, NaHCO₃) have poor solubility in many organic solvents, whereas organic bases (e.g., triethylamine, DIPEA) are typically miscible.
-
Water Sensitivity: Is the subsequent reaction sensitive to water? Using aqueous solutions of inorganic bases introduces water, which can be detrimental to moisture-sensitive reagents like Grignards, organolithiums, or some acyl chlorides. Organic amines used as bases can be dried over molecular sieves.
-
Workup and Purification: How will the resulting salt be removed? The hydrochloride salt of an organic base (e.g., triethylammonium chloride) can be soluble in some organic solvents, potentially complicating purification.[4][5][6] Conversely, inorganic salts are easily removed by aqueous extraction.
-
Reactivity and Sterics: Is there a risk of the base participating in the reaction? Tertiary amines like triethylamine are generally non-nucleophilic due to steric hindrance and are preferred over primary or secondary amines which could compete as nucleophiles.
Q3: Can I use a strong base like sodium hydroxide (NaOH)?
A3: While NaOH would certainly be effective at deprotonating the ammonium salt, its use requires caution. Strong, nucleophilic bases can potentially react with the aryl bromide moiety, especially under forcing conditions (e.g., high heat), leading to undesired side products via nucleophilic aromatic substitution (SₙAr) or other complex pathways like pyridyne formation. For most applications, a moderately strong, non-nucleophilic base is a safer and more controlled choice.
Part 2: Troubleshooting and Experimental Protocols
This section provides detailed solutions to common problems encountered during the neutralization process and offers step-by-step protocols.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Incomplete reaction or low yield in the subsequent step. | The amine hydrochloride was not fully neutralized, leaving insufficient free amine to react. | 1. Check pKa: Ensure the chosen base is strong enough (pKa of conjugate acid > 10.5). 2. Stoichiometry: Use at least 1.05-1.2 equivalents of a tertiary amine base or a larger excess of a weaker inorganic base. 3. Monitor pH: If using an aqueous system, check the pH of the aqueous layer to ensure it is basic (pH > 10). |
| A solid precipitates from the organic solvent after adding the base. | This is likely the hydrochloride salt of the base you added (e.g., triethylammonium chloride or diisopropylethylammonium chloride). | 1. Solvent Choice: This is often desired. The salt can be removed by filtration before proceeding. 2. Change Base: If filtration is not practical, switch to an inorganic base (e.g., K₂CO₃) and perform an aqueous workup to remove the salts. |
| The free amine product is not extracting efficiently into the organic layer. | The free amine may have some water solubility. The pH of the aqueous layer may not be high enough to suppress its protonation fully. | 1. Increase pH: Adjust the aqueous layer to a higher pH (11-12) with a base like 2M NaOH or saturated K₂CO₃ solution.[7] 2. Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and drives the amine into the organic layer.[7] |
| An unexpected side product is observed via TLC/LC-MS. | The base may be too nucleophilic or too strong, reacting with the 4-bromopyridine moiety. | 1. Use a Hindered Base: Switch to a sterically hindered base like Diisopropylethylamine (DIPEA, Hünig's base). 2. Lower Temperature: Perform the neutralization at a lower temperature (e.g., 0 °C) to minimize potential side reactions. |
Data Summary: Comparison of Common Bases
| Base | Structure | pKa (Conjugate Acid) | Advantages | Disadvantages & Considerations |
| Triethylamine (TEA) | Et₃N | 10.75[8] | Organic soluble, volatile (easy removal under vacuum), non-nucleophilic. | Byproduct (Et₃N·HCl) can be soluble in some organic solvents.[4][5][6] Pungent odor. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~11 | Highly sterically hindered, very low nucleophilicity. | Less volatile than TEA, making removal more difficult. Its salt is more soluble in organic solvents. |
| Potassium Carbonate | K₂CO₃ | 10.3 (for HCO₃⁻)[1] | Inexpensive, strong enough for full deprotonation (as a diprotic system), byproduct (KCl) is water-soluble. | Requires a biphasic (organic/aqueous) system or a polar aprotic solvent like DMF. Introduces water. |
| Sodium Bicarbonate | NaHCO₃ | 6.4 (for H₂CO₃)[1] | Mild, inexpensive, easy to handle. | Not recommended. Too weak to fully deprotonate the primary ammonium salt. Only suitable for neutralizing excess strong acid. |
Experimental Protocols
This method is ideal when the subsequent reaction is moisture-sensitive.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile) to dissolve or suspend the salt.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.1 to 1.5 eq) dropwise via syringe while stirring.
-
Reaction: A precipitate of triethylammonium chloride (Et₃N·HCl) will likely form. Stir the suspension for 30-60 minutes at 0 °C to room temperature to ensure complete neutralization.
-
Workup:
-
Option A (Filtration): If the salt is insoluble, filter the mixture through a pad of Celite®, rinsing with a small amount of the anhydrous solvent. The filtrate contains the free amine and can be used directly in the next step.
-
Option B (Aqueous Wash): If the salt is soluble or for purification, dilute the reaction mixture with more organic solvent, wash with a saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
This method is robust, cost-effective, and ideal when the product needs to be isolated before the next step.
-
Dissolution: Dissolve this compound (1.0 eq) in water or a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Base Addition: Add a suitable extraction solvent (e.g., Dichloromethane, Ethyl Acetate). While stirring vigorously, slowly add a saturated aqueous solution of K₂CO₃ until the aqueous layer is strongly basic (pH > 11, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free amine, which can be used without further purification.
Part 3: Visualization
Decision Workflow for Optimal Base Selection
This diagram outlines the logical steps a researcher should take when deciding which base to use for the neutralization process.
Caption: Decision workflow for selecting the optimal neutralization base.
References
-
Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved February 23, 2026, from [Link]
-
Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2024, January 23). Triethylamine. Retrieved February 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved February 23, 2026, from [Link]
-
Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? r/chemhelp. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2013, October 6). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 23, 2026, from [Link]
-
Industrial Chemicals. (n.d.). 2-(Diisopropylamino)ethyl chloride HCL. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2024, April 5). Solubility Determination and Model Evaluation of Triethylamine Hydrochloride in Three Binary Mixed Solvents. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved February 23, 2026, from [Link]
-
Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride? Retrieved February 23, 2026, from [Link]
-
RSC Publishing. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved February 23, 2026, from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. triethylammonium chloride [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Debromination Side Reactions in Palladium Catalysis
Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions in their palladium-catalyzed cross-coupling experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and maximize your yields.
Introduction to Debromination in Palladium Catalysis
Debromination, also known as hydrodebromination or reductive dehalogenation, is a common and often problematic side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. In this process, the bromine atom on an aryl or vinyl substrate is replaced by a hydrogen atom, leading to the formation of an undesired byproduct, reducing the yield of the desired coupled product, and complicating purification.[1][2] Understanding the factors that promote this side reaction is the first step toward its mitigation.
The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. Subsequently, instead of undergoing the desired transmetalation or migratory insertion step, the resulting Ar-Pd(II)-Br complex can react with a hydride source, leading to an Ar-Pd(II)-H intermediate. Reductive elimination from this intermediate then furnishes the debrominated arene and regenerates the active Pd(0) catalyst, which can re-enter the catalytic cycle.
Troubleshooting Guide: Addressing Debromination in Your Reactions
This section is structured to help you diagnose and solve specific issues related to debromination observed during your experiments.
Issue 1: Significant Formation of Debrominated Byproduct in a Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling between an electron-deficient aryl bromide and an arylboronic acid and observe a significant amount of the debrominated aryl starting material in your crude reaction mixture.
Troubleshooting Workflow
Here is a logical workflow to systematically address and minimize the debromination side reaction.
Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Optimize the Base: The choice and strength of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that facilitate debromination.[1]
-
Recommendation: Switch from strong bases like NaOH or alkoxides to milder inorganic bases.[2] Good alternatives to screen are potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[1][2]
-
Causality: Milder bases are less likely to generate the hydride species responsible for the reductive debromination pathway.
-
-
Screen Catalyst and Ligand Combinations: The electronic and steric properties of the phosphine ligand play a crucial role.[2] Electron-rich and bulky ligands can sometimes favor the desired cross-coupling, but in certain systems, they might also promote the reductive elimination pathway leading to debromination.[2]
-
Recommendation: If using a very bulky, electron-rich ligand (e.g., tBu₃P), consider screening less electron-donating or less sterically demanding ligands.
-
Causality: The ligand influences the rates of all steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] A ligand that accelerates transmetalation and the final reductive elimination of the desired product over the reductive elimination of the aryl-hydride species will suppress debromination.
-
-
Adjust Reaction Conditions:
-
Temperature: Higher reaction temperatures can increase the rate of side reactions, including debromination.[1][2]
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1][2] Start at room temperature or 50-60 °C and monitor the progress.
-
Causality: Lowering the temperature can enhance the selectivity for the desired reaction pathway, which may have a lower activation energy than the debromination pathway.
-
-
Solvent: Protic solvents can be a source of protons or hydrides, potentially facilitating debromination.[1]
-
Recommendation: Screen aprotic solvents such as dioxane, THF, or toluene, using the minimum necessary amount of water to dissolve the base and boronic acid.[1]
-
Causality: Aprotic solvents minimize the availability of potential hydride sources. The choice of solvent can also influence catalyst stability and reactivity.[4][5]
-
-
-
Evaluate Reagent Quality and Stoichiometry:
-
Recommendation: Ensure the purity of your aryl bromide and boronic acid. Boronic acids can degrade over time, leading to lower concentrations of the active coupling partner. Also, check the stoichiometry; a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial.
-
Causality: If the concentration of the boronic acid is low due to degradation or inaccurate measurement, the rate of transmetalation will decrease. This allows more time for the competing debromination side reaction to occur.[1]
-
Issue 2: Debromination Observed in a Heck Reaction
You are performing a Heck reaction with an aryl bromide and an alkene and observe the formation of the debrominated arene.
Troubleshooting Logic
Sources
Technical Support Center: Purification of Polar Aminopyridine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of polar aminopyridine intermediates. These compounds are pivotal building blocks in medicinal chemistry, but their inherent polarity and basicity often present significant purification challenges.[1]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of polar aminopyridine intermediates. Each issue is analyzed for its root cause, followed by actionable, step-by-step solutions.
Issue 1: Persistent Streaking and Poor Separation in Normal-Phase Column Chromatography
Question: I'm running a silica gel column to purify my polar aminopyridine intermediate, but the compound is streaking severely, and I'm getting poor separation from polar impurities. What's causing this and how can I fix it?
Root Cause Analysis:
The primary issue stems from the strong interaction between the basic aminopyridine and the acidic silica gel stationary phase. The lone pair of electrons on the pyridine nitrogen and the amino group can form strong hydrogen bonds or undergo acid-base interactions with the silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption, tailing (streaking), and poor elution profiles.[2]
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel, preventing strong adsorption of your basic compound.
-
Recommended Additives:
-
Triethylamine (Et₃N): Typically added at 0.1-1% (v/v) to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., 5% 7N NH₃/MeOH in Dichloromethane).
-
-
-
Alternative Stationary Phases: If base additives do not resolve the issue or are incompatible with your molecule, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and can be very effective for purifying basic compounds.
-
Florisil: A magnesium silicate-based adsorbent that can sometimes offer different selectivity for aminopyridines.[3]
-
Amine-Functionalized Silica: This bonded phase provides a less interactive surface for basic compounds and can be used in normal-phase mode.[4]
-
Step-by-Step Protocol: Optimizing a Silica Gel Column with a Base Additive
-
TLC Optimization: Before running the column, optimize your mobile phase using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate and develop it in a chamber containing your chosen eluent (e.g., Ethyl Acetate/Hexane) with and without the addition of 0.5% triethylamine. Observe the difference in spot shape and retention factor (Rf).
-
Column Packing: Pack your column using a slurry of silica gel in the initial, less polar mobile phase containing the base additive.
-
Loading: Load your crude material, pre-adsorbed onto a small amount of silica gel, onto the top of the column.
-
Elution: Begin elution with the optimized mobile phase, gradually increasing the polarity if necessary (gradient elution).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.[2]
Issue 2: Product Loss or "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my aminopyridine intermediate, but it either "oils out" into a liquid or my recovery is very low. How can I achieve good crystal formation?
Root Cause Analysis:
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.[5] Low recovery is often due to the high polarity of aminopyridines, making them too soluble even in cold solvents.[6][7]
Solutions:
-
Solvent System Selection: The key is finding a solvent or solvent pair that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[6][7]
-
Single Solvents: For moderately polar aminopyridines, solvents like isopropanol, ethanol, or ethyl acetate can be effective.[8][9]
-
Solvent/Anti-Solvent Pairs: This is often the most successful strategy. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., Methanol, Acetone) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexane, Toluene, Diethyl Ether) until the solution becomes turbid.[10][11] Re-heat to clarify and then allow to cool slowly.
-
-
Control Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Rapid cooling often leads to the precipitation of amorphous solid or oil.[10] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
pH Adjustment (Salt Formation): If your aminopyridine is zwitterionic (e.g., containing both an amino and a sulfonic acid group), pH control is critical. Crystallizing at the isoelectric point can be difficult. Adjusting the pH to form a salt can dramatically change solubility and improve crystallization.[10]
Data Presentation: Common Recrystallization Solvent Systems
| Solvent System (Good/Anti-Solvent) | Polarity | Comments |
| Ethanol/Water | Polar/Polar | Good for highly polar aminopyridines.[9] |
| Acetone/Hexane | Polar/Non-polar | A versatile system for a wide range of polarities.[9][11] |
| Ethyl Acetate/Hexane | Mid-Polar/Non-polar | Effective for less polar aminopyridine derivatives.[9] |
| Toluene/Hexane | Non-polar/Non-polar | Useful for derivatives with significant non-polar character.[11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust method for removing unreacted starting aminopyridine from my reaction mixture?
For removing a basic impurity like a starting aminopyridine, acid-base liquid-liquid extraction is often the most efficient and scalable method.[8][12][13] The principle is to convert the basic aminopyridine into its protonated, water-soluble salt form, which can then be washed away from the desired, less basic (or neutral) product dissolved in an organic solvent.[14][15]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[8]
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer.[8][12]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Perform the acid wash 2-3 times to ensure complete removal.[8]
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[8][16]
-
Concentration: Filter and concentrate the organic solvent to yield the purified product.[8]
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for removing a basic aminopyridine impurity via acid-base extraction.
Q2: My aminopyridine is extremely polar and water-soluble. How can I purify it using chromatography?
For highly polar compounds, standard reversed-phase (e.g., C18) or normal-phase (silica) chromatography can be ineffective.[17] In these cases, more specialized techniques are required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar analytes.[4][18] It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, and separation occurs based on the partitioning of the polar analyte between this layer and the bulk mobile phase.
-
Mixed-Mode Chromatography: This technique uses stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[19][20] This dual mechanism provides unique selectivity and enhanced retention for polar, ionizable compounds like aminopyridines, often without the need for ion-pairing reagents.[19][21][22]
-
Ion-Exchange Chromatography (IEC): Since aminopyridines are basic, they can be purified using cation-exchange chromatography. The positively charged (protonated) aminopyridine binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the mobile phase.[23]
Visualization: Purification Strategy Decision Tree
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. scribd.com [scribd.com]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. welch-us.com [welch-us.com]
- 22. mdpi.com [mdpi.com]
- 23. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of (4-Bromopyridin-3-yl)methanamine Hydrochloride
Executive Summary
Compound: (4-Bromopyridin-3-yl)methanamine hydrochloride CAS: 1335056-34-2 (Free base ref: 1060805-63-1) Molecular Formula: C6H8BrClN2 Role: Critical building block in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery.
This guide provides a technical analysis of the 1H NMR spectrum for this compound. Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the product from its free base, identifying solvent-dependent signal variations (DMSO-d6 vs. D2O), and discriminating against common regioisomeric impurities.
Structural Context & Theoretical Prediction
To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring.
-
Pyridine Core: The nitrogen atom withdraws electron density, deshielding
-protons (H2, H6). -
4-Bromo Substituent: Weakly withdrawing but sterically significant. It simplifies the splitting pattern by blocking the 4-position.
-
3-Methanamine Group: The methylene (
) acts as a spacer. In the hydrochloride salt form, the amine is protonated ( ), exerting a strong electron-withdrawing inductive effect (-I), further deshielding the ring protons and the methylene group itself.
Predicted Signal Architecture
| Proton | Multiplicity | Approx.[1] Shift (ppm) | Coupling ( | Structural Logic |
| H2 | Singlet (s) | 8.6 – 8.9 | - | |
| H6 | Doublet (d) | 8.4 – 8.7 | ||
| H5 | Doublet (d) | 7.6 – 7.9 | ||
| CH2 | Singlet/Broad | 4.0 – 4.4 | - | Benzylic position. Shift depends heavily on salt form. |
| NH3+ | Broad (br s) | 8.0 – 9.0 | - | Exchangeable. Visible in DMSO-d6; invisible in D2O. |
Experimental Protocol: Sample Preparation
The choice of solvent is the single most critical variable in analyzing this salt.
Workflow Visualization
Figure 1: Decision tree for NMR solvent selection based on analytical goals.
Detailed Methodology
-
Massing: Weigh 5–10 mg of the hydrochloride salt.
-
Solvent Addition:
-
Route A (Routine QC): Add 0.6 mL D2O . Shake until fully dissolved. Note: The salt is highly water-soluble.
-
Route B (Structure Verification): Add 0.6 mL DMSO-d6 . Vortex required. Note: Salts can be viscous in DMSO; ensure homogeneity to avoid line broadening.
-
-
Acquisition:
-
Set temperature to 298 K (25°C).
-
Number of scans (NS): 16 (D2O) or 64 (DMSO).
-
Relaxation delay (D1):
seconds (essential for accurate integration of the isolated H2 singlet).
-
Comparative Spectral Analysis
Comparison 1: Solvent Effects (D2O vs. DMSO-d6)
The spectrum changes drastically between these two solvents due to proton exchange and hydrogen bonding.
| Feature | D2O Spectrum | DMSO-d6 Spectrum | Mechanism |
| Amine Protons ( | Invisible. Replaced by deuterium ( | Visible. Broad singlet at 8.0–9.0 ppm. | Chemical exchange with solvent.[1] |
| Methylene ( | Sharp Singlet (~4.2 ppm). | Broadened Singlet or Quartet. | In DMSO, |
| Water Peak | Strong HDO peak at 4.79 ppm . | H2O peak at 3.33 ppm . | Residual water position interferes with different regions. |
| Aromatic Shifts | Slightly upfield due to hydration shells. | Downfield due to H-bonding with DMSO. | Solvent dielectric and H-bond acceptor properties. |
Recommendation: Use D2O for purity calculations (integrations are cleaner). Use DMSO-d6 only if you need to prove the presence of the ammonium protons.
Comparison 2: Salt (HCl) vs. Free Base
Converting the salt to the free base (using
-
-Protons (H2, H6): In the HCl salt, the pyridine nitrogen is protonated (
). This adds positive charge to the ring, shifting H2 and H6 downfield by +0.3 to +0.5 ppm compared to the free base. -
Methylene (
): In the free base, the lone pair on the amine shields the methylene protons (~3.8 ppm). In the salt, the protonated ammonium ( ) strongly deshields them (~4.2 ppm).
Comparison 3: Distinguishing Regioisomers
A common synthetic challenge is distinguishing the target from its isomers, such as (3-Bromopyridin-4-yl)methanamine.
Figure 2: Logic flow for distinguishing regioisomers. Note: Standard 1D NMR coupling patterns are nearly identical; NOE or HMBC is required for definitive proof.
Analysis: Both the target and the 3-bromo-4-methanamine isomer possess an isolated singlet (H2) and two vicinal doublets (H5/H6).
-
Target (4-Br, 3-CH2): The
group is at position 3.[2] It is spatially close to H2 .[3] A 1D NOE difference experiment irradiating the singlet will show enhancement of the H2 singlet . -
Isomer (3-Br, 4-CH2): The
group is at position 4.[2] It is flanked by Br (pos 3) and H5 (pos 5). Irradiating will enhance H5 (doublet) , but NOT H2.
Summary of Chemical Shifts (Table)
Solvent: D2O (Referenced to HDO = 4.79 ppm)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 2 | 8.65 – 8.75 | Singlet (s) | 1H | Pyridine H2 (Deshielded by N & Salt) |
| 6 | 8.50 – 8.60 | Doublet ( | 1H | Pyridine H6 ( |
| 5 | 7.70 – 7.80 | Doublet ( | 1H | Pyridine H5 ( |
| 4.30 – 4.40 | Singlet (s) | 2H | Benzylic Methylene | |
| N/A | Not observed | - | Exchanged with D2O |
Troubleshooting & QC
-
Impurity - Ethanol/Methanol: Common recrystallization solvents. Look for triplets/quartets at 1.17/3.65 ppm (EtOH) or a singlet at 3.34 ppm (MeOH).
-
Impurity - Triethylamine: If the free base was handled, look for quartets at 2.4 ppm and triplets at 0.9 ppm.
-
Broad Lines: In D2O, this usually indicates the pH is not acidic enough (partial free base formation) or paramagnetic impurities. Ensure the sample is fully protonated (HCl salt).
References
-
Sigma-Aldrich. this compound Product Data. Retrieved from [4]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from
-
ChemicalBook. 4-Bromopyridine NMR Data (Fragment Analysis). Retrieved from
-
Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
SpectraBase. Pyridine Hydrochloride 1H NMR Shifts. Retrieved from
Sources
- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. (3-Bromopyridin-4-yl)methanamine hydrochloride | 1956307-14-4 [sigmaaldrich.com]
- 4. This compound | 1335056-34-2 [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometric Fragmentation of 4-bromo-3-aminomethylpyridine
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-bromo-3-aminomethylpyridine, a substituted pyridine, serves as a valuable building block in the synthesis of a range of functional molecules. Mass spectrometry stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the characteristic mass spectrometric fragmentation pattern of 4-bromo-3-aminomethylpyridine, offering a predictive framework grounded in established chemical principles. By comparing its fragmentation to that of its non-brominated analog, 3-aminomethylpyridine, we will illuminate the diagnostic impact of the bromine substituent, providing researchers with a robust tool for spectral interpretation.
The Rationale: Predicting Fragmentation from Structure
Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile molecules, subjects the analyte to a high-energy electron beam. This process generates a molecular ion (M+•), an energetically unstable species that subsequently undergoes a series of predictable bond cleavages and rearrangements to yield a unique fragmentation pattern. The resulting mass spectrum is a fingerprint of the molecule's structure.
For 4-bromo-3-aminomethylpyridine, the key structural features that will dictate its fragmentation are:
-
The bromine substituent , a halogen with two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, which will lead to distinctive isotopic patterns for bromine-containing fragments.[1]
-
The aminomethyl group (-CH₂NH₂) , which is susceptible to alpha-cleavage.[2][3]
-
The pyridine ring , a stable aromatic system that can undergo characteristic ring-opening and fragmentation pathways.
Predicted Fragmentation Pathways of 4-bromo-3-aminomethylpyridine
The molecular weight of 4-bromo-3-aminomethylpyridine (C₆H₇BrN₂) is approximately 187.0 g/mol for the ⁷⁹Br isotope and 189.0 g/mol for the ⁸¹Br isotope. The molecular ion peak (M+•) is therefore expected to appear as a doublet at m/z 187 and 189 with nearly equal intensity.
The primary fragmentation pathways are predicted as follows:
-
Loss of Bromine Radical: A common fragmentation pathway for alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond.[1][3] For 4-bromo-3-aminomethylpyridine, the loss of a bromine radical (•Br) from the molecular ion would result in a prominent fragment ion at m/z 108. This fragment corresponds to the protonated 3-aminomethylpyridine cation.
-
Alpha-Cleavage of the Aminomethyl Group: Amines are known to undergo alpha-cleavage, where the bond between the alpha-carbon and the rest of the molecule is broken.[2][3] In this case, cleavage of the C-C bond between the pyridine ring and the aminomethyl group would lead to the formation of a brominated pyridine radical cation and the loss of a neutral aminomethyl radical (•CH₂NH₂). This would result in a fragment ion at m/z 156/158.
-
Loss of Ammonia: The aminomethyl group can also undergo rearrangement and loss of a neutral ammonia molecule (NH₃). This would lead to a fragment ion at m/z 170/172.
-
Ring Fragmentation: Pyridine and its derivatives can undergo complex ring fragmentation. A common pathway involves the loss of hydrogen cyanide (HCN), which would result in fragment ions at lower m/z values.
The predicted fragmentation cascade is visualized in the following diagram:
Caption: Predicted major fragmentation pathways of 4-bromo-3-aminomethylpyridine under electron ionization.
Comparative Analysis: The Influence of the Bromine Substituent
To understand the diagnostic value of the observed fragments, a comparison with the mass spectrum of 3-aminomethylpyridine is essential. The mass spectrum of 3-aminomethylpyridine is available in the NIST WebBook, and its fragmentation provides a baseline for understanding the behavior of the core structure.[4]
| Feature | 4-bromo-3-aminomethylpyridine (Predicted) | 3-aminomethylpyridine (Known) | Comparison and Insights |
| Molecular Ion (M+•) | m/z 187/189 (doublet) | m/z 108 | The prominent M/M+2 doublet is a clear indicator of the presence of one bromine atom. |
| Major Fragmentation | Loss of •Br (to m/z 108) | Loss of •H, •NH₂, •CH₂NH₂ | The loss of bromine is a dominant and highly diagnostic fragmentation pathway for the brominated compound. |
| Key Fragment Ions | m/z 108, 156/158, 170/172 | m/z 107, 93, 80, 78 | The fragment at m/z 108 in the spectrum of the brominated compound directly corresponds to the molecular ion of the non-brominated analog, confirming the loss of bromine. The presence of bromine-containing fragments (m/z 156/158, 170/172) further distinguishes the two compounds. |
This comparative analysis highlights that the presence and position of the bromine atom can be unequivocally determined from the mass spectrum.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a general protocol for acquiring the electron ionization mass spectrum of 4-bromo-3-aminomethylpyridine.
Caption: A generalized workflow for the acquisition and analysis of the mass spectrum of 4-bromo-3-aminomethylpyridine.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount of 4-bromo-3-aminomethylpyridine in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-300
-
-
Data Analysis:
-
Identify the peak corresponding to 4-bromo-3-aminomethylpyridine in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion doublet (m/z 187/189).
-
Identify and assign the major fragment ions based on the predicted pathways.
-
Compare the acquired spectrum to library spectra (if available) and the spectrum of 3-aminomethylpyridine for confirmation.
-
Conclusion
The mass spectrometric fragmentation of 4-bromo-3-aminomethylpyridine is predicted to be dominated by the characteristic loss of the bromine atom and alpha-cleavage of the aminomethyl group. The resulting fragmentation pattern provides a clear and unambiguous fingerprint for the structural confirmation of this compound. By understanding these fundamental fragmentation pathways and comparing them to the non-brominated analog, researchers can confidently interpret mass spectral data, ensuring the integrity of their synthetic products and advancing their research and development efforts.
References
-
SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved from [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
PMC. Decomposition of Picolyl Radicals at High Temperature: A Mass Selective Threshold Photoelectron Spectroscopy Study. Retrieved from [Link]
-
NIST. 3-Pyridinemethanamine. NIST WebBook. Retrieved from [Link]
-
PubMed. (2012, April 15). Differentiation of aminomethyl corrole isomers by mass spectrometry. Retrieved from [Link]
-
NIST. 3-Aminopyridine. NIST WebBook. Retrieved from [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 4-Bromo vs. 3-Bromo Pyridylmethanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridylmethanamine scaffolds are invaluable building blocks. Their utility is significantly enhanced by the strategic incorporation of a bromine atom, which serves as a versatile handle for a wide array of cross-coupling and functionalization reactions. The seemingly subtle difference in the position of this bromine atom—at the 4-position versus the 3-position—profoundly impacts the molecule's electronic properties and steric environment, thereby dictating its reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of (4-bromopyridin-3-yl)methanamine and its isomer, with the goal of empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Bromine Placement: An Electronic and Steric Overview
The reactivity of a bromopyridine is fundamentally governed by the electronic landscape of the pyridine ring and the accessibility of the carbon-bromine (C-Br) bond. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which bear a partial positive charge.
4-Bromo Isomer: In the case of 4-bromopyridylmethanamine, the bromine atom is situated at an electron-deficient carbon. This polarization of the C-Br bond, augmented by the electron-withdrawing nature of the pyridine nitrogen, renders the 4-position highly susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.
3-Bromo Isomer: Conversely, the bromine atom in the 3-bromo isomer is at a position that is less electronically perturbed by the ring nitrogen. The 3-position of pyridine is known to be less reactive towards nucleophilic substitution compared to the 2- and 4-positions.[1]
The aminomethyl group (-CH2NH2), while not directly attached to the ring, can exert a modest electron-donating inductive effect. However, its primary influence is often steric, potentially hindering the approach of bulky reagents to the adjacent C-Br bond, particularly in the case of the 3-bromo isomer where it is in closer proximity.
Sources
The Analytical Hurdle: Why Standard Reversed-Phase HPLC Fails
An In-Depth Guide to the HPLC Analysis of (4-Bromopyridin-3-yl)methanamine HCl: A Comparative Approach to Method Development
For researchers and professionals in drug development, the accurate analysis of synthetic intermediates is paramount. (4-Bromopyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact downstream reactions and the final active pharmaceutical ingredient (API). However, its chemical nature—a highly polar, basic compound—presents significant challenges for traditional high-performance liquid chromatography (HPLC) methods.
This guide provides a comprehensive framework for developing a robust analytical method for (4-Bromopyridin-3-yl)methanamine HCl. Instead of focusing on a single, rigid protocol, we will explore the underlying chromatographic principles, compare viable analytical strategies, and present a detailed, optimized method complete with experimental data and protocols. Our objective is to equip you with the expertise to not only replicate this analysis but also to adapt it to your specific laboratory context and analytical needs.
The primary challenge in analyzing compounds like (4-Bromopyridin-3-yl)methanamine HCl lies in its high polarity. Conventional reversed-phase HPLC (RP-HPLC), which utilizes nonpolar stationary phases like C18, struggles to adequately retain such analytes.[1][2] This results in several critical issues:
-
Poor Retention: The analyte has minimal interaction with the stationary phase and elutes very early, often within the solvent front. This makes accurate quantification nearly impossible.[2]
-
Lack of Selectivity: Co-elution with salts, excipients, or other polar impurities is common, compromising peak purity and analytical accuracy.
-
Incompatibility with Mass Spectrometry (MS): To enhance retention, ion-pairing agents are sometimes used. However, these agents are often non-volatile and can cause significant ion suppression in MS detectors, limiting their utility for impurity identification.[1]
Strategic Method Selection: A Comparative Overview
To overcome the limitations of RP-HPLC, alternative chromatographic modes must be considered. The choice of method is dictated by the physicochemical properties of the analyte.
Caption: Logical workflow for selecting the optimal HPLC method.
As the diagram illustrates, while Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds, Mixed-Mode Chromatography (MMC) offers superior performance for this specific application.[1][3] MMC columns possess both hydrophobic (like C18) and ion-exchange functionalities on the same stationary phase. This dual mechanism provides:
-
Tunable Retention: By adjusting mobile phase pH and ionic strength, we can control both hydrophobic and electrostatic interactions, allowing for precise control over retention time.
-
Enhanced Selectivity: The ability to separate compounds based on both polarity and charge is invaluable for resolving structurally similar isomers and impurities.
-
MS-Friendly Conditions: MMC methods typically use volatile mobile phase additives like formic acid or ammonium formate, making them fully compatible with mass spectrometry.[4]
Comparative Analysis: The Analyte and Its Isomers
To demonstrate the resolving power of the proposed method, we will consider the target analyte alongside its structural isomers, which are potential process-related impurities.
| Compound Name | Structure | Molecular Formula | CAS Number | Key Differentiating Feature |
| (4-Bromopyridin-3-yl)methanamine HCl | C₆H₈BrClN₂ | 1335056-34-2[5] | Aminomethyl group is adjacent to the bromine atom. | |
| (3-Bromopyridin-4-yl)methanamine HCl | C₆H₈BrClN₂ | 1956307-14-4 | Aminomethyl group is para to the bromine atom. | |
| (3-Bromopyridin-2-yl)methanamine HCl | C₆H₈BrClN₂ | 1052271-58-5[6] | Aminomethyl group is ortho to the pyridine nitrogen. | |
| 4-Bromopyridine HCl | C₅H₅BrClN | 19524-06-2 | Potential starting material impurity; lacks aminomethyl group. |
Recommended Analytical Protocol: Mixed-Mode HPLC
This protocol is designed to provide robust retention and baseline separation of (4-Bromopyridin-3-yl)methanamine and its key isomers.
Caption: Step-by-step experimental workflow for HPLC analysis.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard LC system with UV detector | Widely available instrumentation. |
| Column | Mixed-Mode Column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm) | Provides both hydrophobic and cation-exchange retention mechanisms, essential for retaining and separating polar bases.[7] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | The acidic modifier ensures that the basic amine groups are protonated (positively charged), promoting strong interaction with the cation-exchange sites on the stationary phase.[3] |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile | Acetonitrile is the organic modifier. Formic acid maintains consistent pH across the gradient. |
| Gradient Program | 5% to 40% B over 15 minutes | A shallow gradient is recommended to ensure sufficient resolution between closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[8] |
| Detection | UV at 260 nm | Pyridine-containing compounds exhibit strong UV absorbance around 250-270 nm.[4][7] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
Expected Results and Chromatographic Behavior
Under these mixed-mode conditions, retention is governed by two primary forces:
-
Cation Exchange: The protonated amine and pyridine nitrogen interact with the negatively charged functional groups on the stationary phase.
-
Reversed-Phase: The bromopyridine ring system interacts with the hydrophobic ligands on the stationary phase.
The elution order will be influenced by the subtle differences in the pKa and hydrophobicity of the isomers. The starting material, 4-Bromopyridine HCl, lacking the basic aminomethyl group, will have a significantly weaker cation-exchange interaction and is expected to elute much earlier than the aminomethylated compounds.
While specific retention times will vary between instruments and columns, a relative elution order can be predicted. The compound with the most accessible or most basic nitrogen atoms will likely exhibit the strongest ionic interaction and thus the longest retention time. The separation of these isomers provides a robust measure of analytical method performance.
Method Validation and Troubleshooting
A self-validating protocol requires rigorous testing. Key validation parameters to assess include:
-
Specificity: Inject individual isomers and a mixture to confirm baseline separation.
-
Linearity: Analyze a series of dilutions (e.g., 0.1 to 1.0 mg/mL) to establish the concentration range over which the detector response is linear.[9]
-
Precision: Perform multiple injections of the same sample to ensure low relative standard deviation (RSD) of retention time and peak area.
-
Accuracy: Use a spiking study, adding known amounts of the standard to a sample matrix, to assess recovery.[9]
| Common Issue | Potential Cause | Recommended Solution |
| Shifting Retention Times | Insufficient column equilibration; changes in mobile phase pH or composition. | Always equilibrate the column for at least 15-20 minutes with the initial mobile phase. Prepare fresh mobile phase daily. |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols; column overload. | The acidic mobile phase minimizes silanol interactions. If tailing persists, reduce sample concentration. |
| Low Sensitivity | Analyte concentration is too low; non-optimal detection wavelength. | Confirm the UV maximum of your specific compound using a diode array detector (DAD). If necessary, increase the sample concentration. |
Conclusion
The analysis of (4-Bromopyridin-3-yl)methanamine HCl requires a departure from standard reversed-phase chromatography. By employing a mixed-mode stationary phase with an acidic mobile phase, robust and reproducible retention and separation can be achieved. This guide provides a scientifically grounded protocol that not only delivers a solution for the target analyte but also offers the selectivity needed to resolve critical, structurally similar impurities. This approach ensures the high level of analytical integrity required in modern drug development and research.
References
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Waters Blog.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- DTIC.
- SIELC Technologies. Polar Compounds.
- PubMed.
- Resolian. HPLC-UV Method Development for Highly Polar Impurities.
- Sigma-Aldrich. This compound.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Blog. How to synthesize 4 - bromopyridine hydrochloride?.
- Sigma-Aldrich. (3-Bromopyridin-4-yl)methanamine hydrochloride.
- Fluorochem. (3-Bromopyridin-2-yl)methanamine hydrochloride.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Shodex HPLC Columns.
Sources
- 1. waters.com [waters.com]
- 2. resolian.com [resolian.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. This compound | 1335056-34-2 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. shodex.com [shodex.com]
- 9. iosrjournals.org [iosrjournals.org]
Spectroscopic Fingerprinting of Primary Amine Hydrochloride Salts: A Comparative Guide
Executive Summary
For drug development professionals and analytical chemists, distinguishing a primary amine hydrochloride salt (
Part 1: Theoretical Framework – The Physics of Protonation
To interpret the spectrum accurately, one must understand the vibrational mechanics at play. When a primary amine (
-
Symmetry Shift: The nitrogen transitions from a pyramidal geometry (approx.
symmetry) to a pseudo-tetrahedral ammonium ion (approx. symmetry). -
Force Constant Alteration: The formation of the N-H covalent bond and the ionic interaction with
significantly broadens the stretching vibrations due to strong hydrogen bonding networks in the crystal lattice. -
The "Ammonium Envelope": Unlike the sharp, defined bands of a free base, the salt produces a broad, complex absorption band (Fermi resonance) that often obscures the C-H stretching region.
Part 2: Comparative Analysis
2.1 Primary Amine HCl vs. Free Base
The most common analytical challenge is confirming complete salt formation. The transformation is spectrally dramatic.
Table 1: Diagnostic Peaks – Free Base vs. HCl Salt
| Vibrational Mode | Primary Free Base ( | Primary Amine HCl Salt ( | Spectral Character |
| N-H Stretching | 3500–3300 cm⁻¹ (Two distinct bands: Asym & Sym) | 3200–2800 cm⁻¹ (One massive, broad envelope) | Free Base: Sharp spikes.Salt: Broad "mountain" often overlapping C-H stretches.[1][2][3] |
| Combination Bands | Absent | 2500–2000 cm⁻¹ | Salt: Series of weak, continuous bands (highly diagnostic). |
| N-H Bending (Deformation) | ~1600 cm⁻¹ (Scissoring only) | 1625–1560 cm⁻¹ (Asym)1550–1500 cm⁻¹ (Sym) | Salt: Two distinct deformation bands due to |
2.2 Distinguishing Amine Salt Classes
If the synthesis route is complex, you may need to distinguish a primary salt from a secondary or tertiary impurity.
Table 2: Amine Salt Differentiation
| Salt Type | N-H Stretching Envelope | Deformation (Bending) Bands | Key Differentiator |
| Primary ( | 3200–2800 cm⁻¹ (Strong/Broad) | Two bands: ~1600 cm⁻¹ & ~1500 cm⁻¹ | Presence of the symmetric bend near 1500 cm⁻¹.[4] |
| Secondary ( | 3000–2700 cm⁻¹ (Strong/Broad) | One band: ~1600 cm⁻¹ | Lack of the second bending band at 1500 cm⁻¹.[4] |
| Tertiary ( | 2700–2300 cm⁻¹ (Shifted lower) | None (or very weak) | "Ammonium envelope" shifts significantly to lower wavenumbers; no bending modes. |
Part 3: Visualization of Logic Flow
The following decision tree outlines the logical process for identifying a primary amine hydrochloride salt from an unknown solid sample.
Figure 1: Logical workflow for distinguishing primary amine salts from free bases and other amine classes based on IR spectral features.
Part 4: Experimental Protocols & Artifacts
As a Senior Application Scientist, I must highlight a frequent source of error: The KBr Ion Exchange Trap .
4.1 The KBr vs. ATR Dilemma
While KBr pellets are the historical standard for resolution, they are chemically reactive.
-
The Reaction:
-
The Consequence: The spectrum you record is often a mixture of the hydrochloride and hydrobromide salts. This causes peak broadening and frequency shifts, making library matching difficult.
4.2 Recommended Protocol: ATR (Attenuated Total Reflectance)
For routine identification, ATR is superior because it is non-destructive and prevents ion exchange.
Step-by-Step ATR Protocol:
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline salts).
-
Background: Collect an air background (32 scans min).
-
Sample Loading: Place ~5-10 mg of the amine salt on the crystal.
-
Pressure Application: Apply high pressure using the anvil. Crucial: Amine salts are often hard crystals; poor contact results in weak spectra. Ensure the "Ammonium Envelope" absorbance is at least 0.1–0.2 AU.
-
Correction: Apply "ATR Correction" (software algorithm) if comparing to a transmission (KBr) library, as ATR intensity decreases at higher wavenumbers.
4.3 The Self-Validating "Neutralization Test"
If the spectrum is ambiguous (e.g., the sample is wet, mimicking the broad ammonium peak), perform this chemical validation:
-
Dissolve 20 mg of the salt in 1 mL water.
-
Add drops of 1M NaOH until pH > 10.
-
Extract with 1 mL Dichloromethane (DCM).
-
Drop the organic layer onto a KBr window or ATR crystal and let the solvent evaporate.
-
Validation: The broad band at 3000 cm⁻¹ should vanish, replaced by the sharp doublet of the free base at 3300–3500 cm⁻¹.
Part 5: References
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Shimadzu Corporation. KBr Pellet Method - Measuring Hydrochloride. Retrieved from [Link]
-
Specac. Why should I be using KBr Pellets? (Application Note AN18-07). Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
Sources
Technical Guide: Structural Elucidation and Differentiation of (4-Bromopyridin-3-yl)methanamine
Executive Summary
Target Molecule: (4-Bromopyridin-3-yl)methanamine (CAS: 1335056-34-2) Primary Challenge: Distinguishing the target from its positional regioisomers, particularly (3-bromopyridin-4-yl)methanamine and (2-bromopyridin-3-yl)methanamine, which frequently co-occur as byproducts during synthesis (e.g., reduction of bromonicotinonitriles) or via halogen dance rearrangements.
This guide provides a definitive analytical framework to validate regioisomeric purity. It moves beyond basic LC-MS—which often fails to resolve these isobaric species—and establishes a multi-modal identification protocol using NMR spectroscopy (
Structural Analysis & Regioisomer Differentiation
The pyridine ring's electron-deficient nature creates distinct magnetic and chemical environments depending on the bromine and methanamine substitution patterns. The most critical differentiation is between the 3,4-substituted isomers.
NMR Spectroscopy: The Gold Standard
While Mass Spectrometry (MS) confirms the formula (
Comparative NMR Logic Table
The following table outlines the diagnostic signals for the target versus its primary isomers in
| Feature | (4-Bromopyridin-3-yl)methanamine (Target) | (3-Bromopyridin-4-yl)methanamine (Isomer A) | (2-Bromopyridin-3-yl)methanamine (Isomer B) |
| H2 Signal | Singlet (s) or narrow doublet. Deshielded ( | Singlet (s) . Deshielded ( | Absent (Substituted by Br).[1] |
| H5 Signal | Doublet ( | Doublet ( | dd ( |
| H6 Signal | Doublet ( | Doublet ( | dd ( |
| Key NOE Contact | |||
| Coupling Logic | H5 and H6 are vicinal ( | H5 and H6 are vicinal ( | H4, H5, H6 form a spin system.[2] |
Critical Insight: The distinguishing factor between the 4-bromo and 3-bromo isomers is the Nuclear Overhauser Effect (NOE) .
In the Target (4-Br-3-CH2) , the methylene group is adjacent to H2 .
In the Isomer (3-Br-4-CH2) , the methylene group is adjacent to H5 .
Visualization of Identification Logic
The following decision tree illustrates the step-by-step logic for confirming the structure.
Caption: Logic flow for distinguishing bromopyridinemethanamine regioisomers using NMR observables.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
Regioisomers of bromopyridines often co-elute under standard acidic conditions. A high-pH method is recommended to deprotonate the pyridine nitrogen, maximizing the lipophilic differences driven by the bromine position.
Method Parameters:
-
Column: Waters XBridge C18 (
, ) or equivalent high-pH stable column. -
Mobile Phase A:
Ammonium Bicarbonate, pH 10.0 (aq). -
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate:
. -
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
-
Expected Elution Order:
-
(4-Bromopyridin-3-yl)methanamine (Target) - Typically elutes earlier due to lower lipophilicity of the 4-Br/3-Amine motif compared to 2-Br variants.
-
(2-Bromopyridin-3-yl)methanamine - Retained longer due to halogen-nitrogen interaction effects.
-
Functional Reactivity Test (Chemical Validation)
If spectral data is ambiguous, a small-scale
-
Principle: The C4-position in pyridine is significantly more electrophilic than the C3-position due to the para-nitrogen effect.
-
Test: React
sample with morpholine ( ) in DMSO at for 1 hour.-
(4-Bromopyridin-3-yl)methanamine: Rapid conversion to the 4-morpholino derivative (
). -
(3-Bromopyridin-4-yl)methanamine: No reaction or very slow reaction (C3 is not activated for
).
-
Synthesis & Purification Workflow
To ensure high regioisomeric purity, the synthesis route must avoid "halogen dance" conditions (strong bases like LDA). The following workflow minimizes isomer formation.
Caption: Optimized synthesis workflow emphasizing salt formation for purification.
References
-
Reich, H. J. Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
-
PubChem. Compound Summary: (4-Bromopyridin-3-yl)methanamine.[5] National Library of Medicine. Available at: [Link]
-
SIELC Technologies. Separation of Bromopyridine Isomers on Newcrom R1. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis Strategies for Mixed-Halogenated Heterocycles
Target Analyte Case Study: C₆H₈BrClN₂ (MW: ~223.5 g/mol )
Executive Summary
For researchers and drug development professionals, the elemental analysis (EA) of mixed-halogenated organic compounds presents a distinct analytical challenge. Unlike simple hydrocarbons, the molecule C₆H₈BrClN₂ contains both Bromine (~35.8%) and Chlorine (~15.9%) alongside Nitrogen (~12.5%).
This specific stoichiometry creates a "perfect storm" for traditional analysis:
-
Halogen Interference: Classical argentometric titration often fails to resolve the co-precipitating AgBr and AgCl endpoints distinctively.
-
Nitrogen Oxide Interference: High nitrogen content generates NOₓ gases during combustion, which can bias halogen detection if not properly reduced or scrubbed.
-
High Heteroatom Density: With >60% of the mass being non-carbon, incomplete combustion (soot formation) is a high risk.
This guide compares the two primary methodologies—Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC) versus Schöniger Flask Combustion with Potentiometric Titration —and establishes the protocol for the superior method.
Part 1: Theoretical Composition & Acceptance Criteria
Before selecting a method, the theoretical mass percentages must be established to define the
Target Formula: C₆H₈BrClN₂ Molecular Weight: 223.49 g/mol
| Element | Atomic Mass | Count | Total Mass | Theoretical % | Acceptance Range ( |
| Carbon | 12.011 | 6 | 72.066 | 32.25% | 31.85% – 32.65% |
| Hydrogen | 1.008 | 8 | 8.064 | 3.61% | 3.21% – 4.01% |
| Bromine | 79.904 | 1 | 79.904 | 35.75% | 35.35% – 36.15% |
| Chlorine | 35.450 | 1 | 35.450 | 15.86% | 15.46% – 16.26% |
| Nitrogen | 14.007 | 2 | 28.014 | 12.53% | 12.13% – 12.93% |
Critical Insight: The sum of halogens (>51%) dictates that the combustion method must use high-temperature oxidation aids (e.g., Tungsten Trioxide, WO₃) to prevent carbonization.
Part 2: Methodology Comparison
Method A: Automated Combustion + Ion Chromatography (OFC-IC)
Status: Gold Standard for Mixed Halogens
In this modern workflow, the sample is combusted in a high-purity oxygen environment (often using a microwave-induced combustion or automated flask system). The resulting gases are absorbed into a buffer solution, which is then injected into an Ion Chromatograph.
-
Mechanism: The IC column separates halide ions (
, ) based on their retention times (ionic radius/affinity). -
Pros:
-
Complete Resolution: Baseline separation of Bromide and Chloride peaks eliminates cross-interference.
-
Specificity: Nitrogen oxides (converted to Nitrate/Nitrite) elute at different times, removing interference.
-
Sensitivity: Capable of ppm-level detection if the sample is limited.
-
-
Cons: Higher equipment cost; requires strict column maintenance.
Method B: Schöniger Flask + Potentiometric Titration
Status: Legacy / Screening Only
The sample is wrapped in ashless paper and burned in an oxygen-filled flask. The gases are absorbed in a basic solution (e.g., NaOH + H₂O₂).[6] The resulting solution is titrated with AgNO₃.[3][6][7][8]
-
Mechanism: Ag⁺ reacts with Halide⁻ to precipitate AgX. The endpoint is detected by a change in potential (mV).
-
Pros: Low capital cost; rapid for single-halogen samples.
-
Cons:
-
Co-Precipitation: AgCl (
) and AgBr ( ) precipitate at similar potentials. Resolving two distinct inflection points in a single titration curve is notoriously difficult and error-prone. -
Nitrogen Bias: High N-content can form interfering ionic species if not fully oxidized.
-
Comparative Data Summary
| Feature | Method A: OFC-IC | Method B: Potentiometric Titration |
| Br/Cl Selectivity | High (Distinct Peaks) | Low (Overlapping Endpoints) |
| Precision (RSD) | < 0.2% | ~0.5 - 1.0% (for mixed halides) |
| Sample Required | 2–5 mg | 10–20 mg |
| Interference (N) | Negligible (Separated) | Moderate (Requires removal) |
| Throughput | High (Automated) | Low (Manual/Semi-auto) |
Part 3: Recommended Protocol (OFC-IC)
Objective: Quantify %Br and %Cl in C₆H₈BrClN₂ with <0.3% error.
Reagents & Standards
-
Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ (standard carbonate/bicarbonate buffer).
-
Absorbing Solution: 1% H₂O₂ in deionized water (to reduce
and gas back to and ). -
Calibration Standards:
-
S-Benzyl-thiuronium chloride (Standard for Cl).
-
p-Bromobenzoic acid (Standard for Br).
-
Note: Do not use simple inorganic salts (NaCl/KBr) for calibration; use organic standards to mimic the combustion matrix.
-
Combustion Workflow
-
Weighing: Accurately weigh 2.000–3.000 mg of C₆H₈BrClN₂ into a tin capsule.
-
Additives: Add ~5 mg of Tungsten Trioxide (WO₃) to the capsule.
-
Reasoning: WO₃ acts as a catalyst to prevent soot formation in this high-halogen, aromatic system.
-
-
Combustion: Flash combust at 1000°C in an oxygen stream.
-
Absorption: Bubble combustion gases into 20 mL of the Absorbing Solution. Shake vigorously or allow automated dwell time (5 mins) to ensure full dissolution.
Chromatographic Separation
-
Injection: Inject 20
L of the absorbed solution into the IC (e.g., Dionex or Metrohm system). -
Column: Metrosep A Supp 5 (or equivalent anion-exchange column).
-
Detection: Suppressed Conductivity.
-
Integration:
-
Chloride elutes first (~4-5 min).
-
Bromide elutes second (~7-9 min).
-
Nitrate (from N) elutes later, avoiding overlap.
-
Calculation
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process and the specific chemical pathway for analyzing C₆H₈BrClN₂.
Caption: Workflow logic for selecting Ion Chromatography over Titration for mixed-halogen samples, detailing the specific combustion and separation steps.
References
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
Elemental Microanalysis. (2024). Halogen Analysis | Combustion Ion Chromatography (OFC-IC).[9][Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
NIST. (1950). Separation of iodide, bromide, and chloride from one another and their subsequent determination.[7][9] (Reference for historical difficulty of titration). [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. 4-(Aminomethyl)-2-bromo-6-chlorobenzonitrile | C8H6BrClN2 | CID 171013325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronics.org [electronics.org]
- 4. 1-Bromo-6-chlorohex-2-yne | C6H8BrCl | CID 15174664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. Cl/Br [mikrolabor.univie.ac.at]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 9. elementallab.co.uk [elementallab.co.uk]
A Comparative Guide to Quality Control Testing Protocols for (4-Bromopyridin-3-yl)methanamine Raw Material
Introduction
(4-Bromopyridin-3-yl)methanamine is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a substituted pyridine derivative, its structural integrity and purity are paramount to ensuring the safety, efficacy, and quality of the final drug product.[1][2] The presence of impurities, even in trace amounts, can have significant impacts on downstream reactions, potentially leading to the formation of undesirable byproducts, including those with potential genotoxic properties.[3][4] Therefore, a robust and comprehensive set of Quality Control (QC) testing protocols is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for the quality assessment of (4-Bromopyridin-3-yl)methanamine raw material. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for method selection and parameterization. We will explore the orthogonal techniques required for unambiguous identification, accurate assay determination, and comprehensive impurity profiling, ensuring a self-validating system for quality assurance.
Overall QC Testing Workflow
A well-defined workflow is essential for the systematic evaluation of incoming raw materials. The process begins with sampling and proceeds through a series of tests designed to confirm identity, quantify purity and impurities, and assess physical properties before the material is released for use in manufacturing.
Caption: QC testing workflow for (4-Bromopyridin-3-yl)methanamine raw material.
Identification: Confirming Chemical Identity
Unambiguous identification is the first critical step. A single technique is often insufficient; therefore, a combination of spectroscopic methods is recommended to provide orthogonal confirmation of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the material's chemical bonds. It is a rapid and reliable method for confirming the presence of key functional groups.
-
Experimental Causality: For (4-Bromopyridin-3-yl)methanamine, we expect to see characteristic peaks corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridine ring, and the C-Br stretching vibration. Comparing the spectrum of an incoming batch against a certified reference standard provides a high degree of confidence in its identity.[5]
-
Alternative: Attenuated Total Reflectance (ATR) FT-IR is a modern alternative to traditional KBr pellets, requiring minimal sample preparation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. It is a powerful tool for structural elucidation and can simultaneously confirm identity and detect certain impurities.[6]
-
Experimental Causality: The ¹H NMR spectrum of (4-Bromopyridin-3-yl)methanamine should show distinct signals for the aminomethyl (-CH₂NH₂) protons and the three protons on the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the expected structure. This technique is particularly valuable for distinguishing between positional isomers, which may be difficult to resolve by other methods.
Detailed Protocol: ¹H NMR for Identification
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the (4-Bromopyridin-3-yl)methanamine sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
Analysis: Process the data (Fourier transform, phase correction, and baseline correction). Integrate all signals and assign them to the corresponding protons of the molecule.
-
Acceptance Criteria: The chemical shifts and coupling constants of the sample must match those of a certified reference standard, and no significant unassigned signals should be present.
Purity and Impurity Profiling
Assessing purity is arguably the most critical QC function. This involves not only quantifying the main compound but also detecting, identifying, and quantifying any impurities. Chromatographic techniques are the primary tools for this purpose.
Comparative Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful separation techniques for purity analysis. The choice between them depends on the analyte's properties.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Excellent for non-volatile and thermally labile compounds like (4-Bromopyridin-3-yl)methanamine.[3][7] | Best suited for volatile and thermally stable compounds. Primarily used for residual solvent analysis in this context.[8][9] |
| Primary Use Case | Purity, related substances, and assay. | Residual solvents, analysis of volatile starting materials or impurities. |
| Typical Column | Reversed-Phase C18 or C8 (e.g., 4.6 mm x 150 mm, 5 µm).[6] | Capillary columns with polar (e.g., WAX) or non-polar (e.g., DB-5) stationary phases.[8] |
| Detection | UV-Vis (Diode Array Detector - DAD) is most common due to the pyridine chromophore. MS for identification.[4][6] | Flame Ionization Detector (FID) for general organic compounds. Mass Spectrometry (MS) for identification. |
| Strengths | High resolution for complex mixtures, applicable to a wide range of compounds, non-destructive. | High efficiency for volatile compounds, excellent for separating low-boiling-point solvents. |
| Limitations | May require specific mobile phases (e.g., ion-pairing agents) for highly polar compounds.[6] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for some analytes. |
HPLC for Related Substances and Assay
A stability-indicating HPLC method is the cornerstone of raw material QC.[7][10] The goal is to separate the main peak from all potential process-related impurities (e.g., starting materials, intermediates) and degradation products.
-
Experimental Causality:
-
Column: A reversed-phase C18 column is the standard choice, offering good retention for moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer's pH is critical; it should be set to ensure the amine group is consistently protonated or deprotonated to achieve sharp, symmetrical peaks.
-
Detection: UV detection is ideal, as the pyridine ring has a strong chromophore. A wavelength of around 254 nm or 260 nm is often a good starting point.[6] Using a Diode Array Detector (DAD) allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.[11]
-
Detailed Protocol: Reversed-Phase HPLC for Purity
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30.1-35 min (10% B for re-equilibration). The gradient must be optimized to resolve all known and potential impurities from the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (or a suitable diluent like water/acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject the sample and a blank. For assay, use a certified reference standard for external calibration. For purity, calculate the area percentage of each impurity relative to the total peak area.
-
Acceptance Criteria:
-
Assay: Typically 98.0% - 102.0% (on an anhydrous basis).
-
Purity: Any single unspecified impurity ≤ 0.10%; Total impurities ≤ 1.0%. These limits must be justified based on ICH guidelines.[12]
-
GC for Residual Solvents
-
Principle: Synthesis of (4-Bromopyridin-3-yl)methanamine involves organic solvents, which must be controlled in the final raw material.[13] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis as per ICH Q3C guidelines.
-
Experimental Causality: The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC. This prevents non-volatile matrix components from contaminating the system. An FID detector is typically used for its robust and linear response to most organic solvents.
Other Key Quality Attributes
Water Content (Karl Fischer Titration)
-
Principle: This is the gold standard for water determination. It is a highly specific and accurate titrimetric method based on the reaction of water with an iodine-sulfur dioxide-base reagent.
-
Justification: The presence of water can affect the stability and reactivity of the raw material. The assay result should be corrected for water content to give a true measure of potency. An acceptance criterion of ≤ 0.5% is common.
Residue on Ignition (Sulphated Ash)
-
Principle: This test measures the amount of inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, which converts metal salts and oxides to more stable sulfates.
-
Justification: This provides a measure of the total inorganic content, which should be minimal. A typical limit is ≤ 0.1%.
Summary of Specifications
The following table provides a typical set of specifications for the release of (4-Bromopyridin-3-yl)methanamine raw material.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder. |
| Identification A | FT-IR | The spectrum of the sample corresponds to that of the reference standard. |
| Identification B | ¹H NMR | The chemical shifts and splitting patterns correspond to the structure. |
| Assay | HPLC (External Standard) | 98.0% - 102.0% (anhydrous basis). |
| Purity/Related Substances | HPLC | Any single impurity: ≤ 0.10%Total impurities: ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> / Ph. Eur. 2.4.14 | ≤ 0.1% |
| Residual Solvents | HS-GC | Conforms to ICH Q3C limits. |
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. (URL not directly available, referenced through PubMed and SEFH)
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 27(3), 195-198. [Link]
-
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 286–290. [Link]
-
ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved February 23, 2026, from [Link]
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Szafranek, J., & Wiśniewski, A. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. [Link]
-
CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 55(11), 1307-1311. [Link]
-
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-UPLC method for the determination of fampridine and its impurities in bulk drug and pharmaceutical dosage form. Retrieved February 23, 2026, from [Link]
-
Research Solutions. (n.d.). Gas chromatographic separation of substituted pyridines. Retrieved February 23, 2026, from [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-40. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved February 23, 2026, from [Link]
-
Pure Synth. (n.d.). Pyridine Derivatives Suppliers. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved February 23, 2026, from [Link]
-
Chemical Watch. (2020). India: Pyridine (Quality Control) Order, 2020. [Link]
-
WTO. (2020). India: Pyridine (Quality Control) Order, 2020. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Jordan Food & Drug Administration. (n.d.). Guide for the Quality Module 3 - Part P Finished Product. Retrieved February 23, 2026, from [Link]
-
Wei, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6268. [Link]
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A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the LC-MS Identification of Impurities in 4-Bromopyridine Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 4-bromopyridine, are critical building blocks where the control of impurities is paramount. An uncharacterized impurity can carry through subsequent synthetic steps, potentially leading to the formation of toxic byproducts or reducing the overall yield and purity of the final API. This guide provides a comprehensive, field-proven comparison of analytical strategies for identifying and characterizing impurities generated during the synthesis of 4-bromopyridine, with a primary focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Landscape: Understanding the Origin of Impurities
The impurity profile of 4-bromopyridine is intrinsically linked to its synthetic route. A thorough understanding of the reaction mechanism is the first step in predictive impurity analysis. The most common industrial synthesis involves the direct electrophilic bromination of pyridine.
Common Synthetic Route: Direct Bromination of Pyridine
This method typically involves reacting pyridine with bromine (Br₂) in the presence of a Lewis acid catalyst or in a medium like oleum or sulfuric acid.[1][2] While seemingly straightforward, the electronic nature of the pyridine ring complicates the reaction. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene.[3] Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring. These conditions can necessitate harsh reaction parameters, which often lead to a variety of impurities.
dot
Caption: Synthetic pathway and common impurity formation in direct bromination.
The primary impurities arising from this route include:
-
Isomeric Byproducts: 2-Bromopyridine and 3-Bromopyridine are formed due to incomplete regioselectivity.[4]
-
Polybrominated Species: Over-bromination can lead to the formation of various dibromo- and tribromopyridines.[5]
-
Unreacted Starting Material: Residual pyridine from an incomplete reaction.
-
Pyridinium Salts: Formed by the reaction of pyridine with the acid catalyst or hydrobromic acid byproduct.[5]
An alternative route starting from pyridine N-oxide can offer better regioselectivity for the 4-position but may introduce its own set of process-related impurities, such as unreacted N-oxide or byproducts from the deoxygenation step.[2][6]
The Analytical Cornerstone: High-Performance LC-MS
For comprehensive impurity profiling of 4-bromopyridine, LC-MS is the technique of choice, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[7][8] A well-developed LC-MS method can separate isomers and quantify trace-level impurities in a single run.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol outlines a robust method for the identification and characterization of potential impurities using a High-Resolution Mass Spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) instrument. HRMS is critical as it provides sub-ppm mass accuracy, enabling high-confidence molecular formula generation for unknown compounds.[9]
Methodology Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-bromopyridine synthesis batch.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This serves as the diluent.
-
Vortex to ensure complete dissolution.
-
Perform a further 1:100 dilution using the same diluent for a final concentration of approximately 10 µg/mL. This concentration prevents detector saturation by the main component while allowing for the detection of trace impurities.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: The basic nature of the pyridine moiety necessitates an acidic mobile phase to ensure protonation, leading to sharp, symmetrical peaks on a reversed-phase column.[10] A C18 stationary phase provides excellent hydrophobic retention for the separation of brominated isomers.
-
Instrument: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray Ionization (ESI) in positive mode is ideal for analyzing basic compounds like pyridines, which readily form [M+H]⁺ ions.[11] Data-dependent acquisition allows for automatic triggering of MS/MS scans on detected impurity peaks, providing structural information.
-
Instrument: Q-TOF Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS and Data-Dependent MS/MS (TopN, where N=5).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325 °C.
-
Collision Energy (MS/MS): Ramped from 15 to 40 eV to generate a rich fragmentation spectrum.
-
Data Analysis Workflow
The process of moving from raw data to confident impurity identification is a systematic workflow.
dot
Caption: Systematic workflow for LC-MS based impurity identification.
Expected Results and Interpretation:
The analysis of a typical crude 4-bromopyridine sample would yield a chromatogram with a large peak for the main product and several smaller peaks corresponding to impurities.
| Potential Impurity | Expected [M+H]⁺ (m/z) | Molecular Formula | Key Differentiating Feature |
| Pyridine | 80.0498 | C₅H₆N | Elutes early due to higher polarity. |
| 4-Bromopyridine | 157.9603 / 159.9583 | C₅H₅BrN | Main component, characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| 2/3-Bromopyridine | 157.9603 / 159.9583 | C₅H₅BrN | Isomeric with the main peak but with a different retention time. |
| 2,4-Dibromopyridine | 235.8708 / 237.8688 | C₅H₄Br₂N | Characteristic Br₂ isotope pattern, higher m/z. |
Accurate masses calculated for the protonated species.
The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass. For instance, the accurate mass measurement can easily confirm the presence of bromine. The subsequent MS/MS fragmentation pattern provides the final piece of the puzzle. For bromopyridines, a characteristic loss of Br• (79/81 Da) or HBr (80/82 Da) is a strong indicator.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a premier tool, a multi-technique approach provides the most comprehensive impurity profile.[12] No single technique is a panacea, and understanding the strengths and weaknesses of each is a mark of analytical expertise.
| Technique | Strengths | Weaknesses | Best Application for 4-Bromopyridine |
| LC-MS/MS (HRMS) | High sensitivity and selectivity; provides molecular weight and structural data; excellent for non-volatile and isomeric impurities.[9][13] | Lower resolution for some isomers compared to GC; requires ionization, which can be compound-dependent. | Primary Tool: Ideal for detecting, identifying, and quantifying the full range of expected organic impurities. |
| GC-MS | Excellent separation efficiency for volatile compounds; provides robust, reproducible fragmentation patterns in libraries.[4][12] | Not suitable for non-volatile or thermally labile compounds (e.g., salts); derivatization may be required. | Complementary Tool: Best for identifying residual solvents and volatile isomers like 2- and 3-bromopyridine if they are well-resolved. |
| NMR Spectroscopy | Provides unambiguous structural elucidation; the "gold standard" for structure confirmation.[12] | Relatively low sensitivity (requires µg-mg amounts); complex mixtures can be difficult to interpret. | Confirmatory Tool: Used to confirm the structure of major impurities after isolation (e.g., by preparative LC). |
Causality in Method Selection: The choice to lead with LC-MS is driven by its versatility. The expected impurities in 4-bromopyridine synthesis range from the relatively polar pyridine to the more non-polar dibromopyridines, a range perfectly suited for reversed-phase LC. Furthermore, the ability to get molecular formulas for unexpected "unknowns" is an invaluable asset in process development, where reaction pathways can sometimes deviate unexpectedly. GC-MS is a valuable secondary check, especially for ensuring the absence of volatile starting materials from other steps. NMR is the final arbiter, used when an impurity is present at a significant level (>0.1%) and its definitive structure must be confirmed for regulatory filings.
Conclusion: Towards a Self-Validating Protocol
The robust identification of impurities in the synthesis of 4-bromopyridine is a critical exercise in ensuring pharmaceutical quality and safety. An analytical protocol led by a well-designed, high-resolution LC-MS method provides the most effective and efficient path to a comprehensive impurity profile. This approach allows for the confident detection and identification of isomeric, poly-halogenated, and other process-related impurities.
By integrating this primary method with complementary techniques like GC-MS and NMR, and grounding the analysis in a strong understanding of the underlying synthesis chemistry, researchers and drug development professionals can build a self-validating system. This ensures that every peak is accounted for, every impurity is assessed, and the final intermediate meets the rigorous standards demanded by the pharmaceutical industry.
References
-
HETEROCYCLES, Vol. 51, No. 11, 1999. Simple one-pot reaction has been developed for the synthesis of Cbromopyrimidines and condensed 4-bromopyrimidines.
-
Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
-
ChemicalBook. 4-Bromopyridine synthesis.
-
ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
-
PMC. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
-
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
-
Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Blog. How to synthesize 4 - bromopyridine hydrochloride?
-
Google Patents. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
-
secrets of science – magazine. Derivatization with pyrylium salts.
-
Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
-
Wikipedia. Pyridine.
-
ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
-
Organic Chemistry Portal. Pyridine synthesis.
-
ResearchGate. 4-Bromopyridine.
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
-
IMPURITY PROFILING OF PHARMACEUTICALS.
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
-
Pyridines.
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
-
ACS Publications. Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.
-
Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.
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Safety Operating Guide
Operational Guide: Disposal of (4-Bromopyridin-3-yl)methanamine hydrochloride
Executive Summary & Chemical Profile
(4-Bromopyridin-3-yl)methanamine hydrochloride is a halogenated heterocyclic building block. Its disposal requires strict adherence to halogenated waste streams due to the presence of both Bromine (aryl) and Chlorine (hydrochloride salt). Improper incineration of this compound with non-halogenated waste can release corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, damaging catalytic converters in incinerators and potentially forming persistent organic pollutants.
Chemical Identity & Hazard Matrix
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1335056-34-2 (or related derivatives) |
| Molecular Formula | C₆H₈BrClN₂ |
| Physical State | Solid (Powder/Crystal) |
| Acidity | Acidic (HCl salt) - Potential to release HCl gas if acidified further.[1] |
| Key Hazards | Corrosive/Irritant: Skin, Eye, Respiratory.[2][3] Toxic: Harmful if swallowed/inhaled.[1][3][4] Combustion: Releases NOx, COx, HBr, HCl. |
| RCRA Consideration | Halogenated Organic. While not always explicitly U-Listed (like Pyridine U196), it must be treated as hazardous halogenated waste. |
The Disposal Decision Logic
The critical operational decision is segregating this compound from non-halogenated solvents and oxidizers. The flowchart below illustrates the mandatory decision pathway for researchers.
Figure 1: Decision matrix for the segregation and packaging of halogenated pyridine waste. Note the convergence of both solid and liquid states into the Halogenated Organic stream.
Detailed Disposal Protocols
A. Solid Waste (Primary Form)
Most common scenario: Expired reagent or reaction byproducts.
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (PTFE-lined) cap. Do not use metal containers due to the corrosive nature of the hydrochloride salt [1].
-
Segregation:
-
CRITICAL: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases. The amine functionality can react violently with oxidizers; the HCl salt can react with bases to release heat and free amine vapors.
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or structures alone.
-
Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Halogenated."
-
-
Disposal: Transfer to the facility's Central Accumulation Area for incineration at a permitted facility equipped with halogen scrubbers.
B. Liquid Waste (Reaction Mixtures)
Scenario: Compound dissolved in methanol, DCM, or water.
-
Solvent Compatibility:
-
If dissolved in Non-Halogenated Solvents (e.g., Methanol, Acetone): The entire mixture must now be classified as Halogenated Waste because of the solute.
-
If dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Compatible.
-
-
pH Adjustment (Optional but Recommended):
-
If the solution is highly acidic (pH < 2) due to the HCl salt, consult your EHS officer. Some facilities require neutralizing to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy to prevent corrosion of the waste drum [2].
-
Caution: Neutralization will generate CO₂ gas. Allow off-gassing before capping.
-
-
Transfer: Pour into the "Halogenated Organic Waste" carboy. Keep the container closed when not in use to prevent volatile emissions.
C. Empty Containers
-
Triple Rinse: If the container held the solid, triple rinse it with a solvent capable of dissolving the residue (e.g., methanol or water).
-
Rinsate Disposal: Dispose of the first rinse into the Halogenated Waste stream.
-
Defacing: Deface the original label. Mark as "Empty" or "Glass Waste" according to local municipal recycling rules [3].
Emergency Spill Management
Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, safety goggles, lab coat).
| Spill Type | Protocol |
| Dry Powder Spill | 1. Do not dry sweep if it creates dust. 2. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup. 3. Place waste in a sealed bag and treat as Solid Halogenated Waste. |
| Liquid Spill | 1. Cover with an inert absorbent (Vermiculite or Spill-X). 2. Do not use organic sawdust (fire hazard with potential oxidizers). 3. Scoop into a waste container. 4. Clean surface with soap and water; collect wash water as hazardous waste. |
Regulatory & Scientific Context
The strict segregation of this compound is driven by two factors:
-
Combustion Chemistry: When (4-Bromopyridin-3-yl)methanamine HCl is incinerated, the bromine atom is released as Hydrogen Bromide (HBr). Standard incinerators designed for non-halogenated waste (Type 0/1) often lack the wet scrubbers necessary to neutralize HBr and HCl. This leads to equipment corrosion and the illegal release of acid gases [4].
-
Dioxin Precursors: Halogenated aromatic rings (pyridines) can act as precursors to dioxins and furans if burned at improper temperatures. Dedicated halogenated waste incinerators operate at higher temperatures (>1100°C) with rapid quench cycles to prevent this formation [4].
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Link
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link
-
ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Halogenated Compounds. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
